molecular formula C9H15NO3 B1392990 N-tert-Butyl-2-methylene-succinamic acid CAS No. 1089330-58-4

N-tert-Butyl-2-methylene-succinamic acid

Cat. No.: B1392990
CAS No.: 1089330-58-4
M. Wt: 185.22 g/mol
InChI Key: USLAZOKCZQHCBI-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-methylene-succinamic acid is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-tert-Butyl-2-methylene-succinamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-Butyl-2-methylene-succinamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(tert-butylamino)-2-methylidene-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(8(12)13)5-7(11)10-9(2,3)4/h1,5H2,2-4H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLAZOKCZQHCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of N-tert-Butyl-2-methylene-succinamic acid

Author: BenchChem Technical Support Team. Date: February 2026

(N-tert-Butylitaconamic Acid)

Abstract

This technical guide provides a comprehensive analysis of N-tert-Butyl-2-methylene-succinamic acid , commonly referred to in polymer science as N-tert-butylitaconamic acid (TBIA) . A derivative of the bio-based building block itaconic acid, this molecule represents a distinct class of polymerizable surfactants and functional monomers. It combines a polymerizable vinyl group, a pH-sensitive carboxylic acid, and a hydrophobic tert-butyl moiety. This guide covers its chemical identity, synthesis protocols, spectroscopic characterization, and applications in stimuli-responsive materials and drug delivery systems.

Chemical Identity & Structural Analysis[1][2][3][4][5]

N-tert-Butyl-2-methylene-succinamic acid is an amphiphilic monomer synthesized via the ring-opening of itaconic anhydride with tert-butylamine. Its structure is characterized by a terminal vinyl group (Michael acceptor), a free carboxylic acid, and a bulky amide functionality.

1.1 Nomenclature and Classification
  • Common Name: N-tert-Butylitaconamic acid (TBIA)

  • IUPAC Name: 2-Methylene-4-oxo-4-(tert-butylamino)butanoic acid (beta-isomer) OR 3-(tert-butylcarbamoyl)-3-butenoic acid (alpha-isomer).

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 185.22 g/mol

  • Core Scaffold: Itaconic Acid (2-methylene-succinic acid)

1.2 Structural Isomerism (Regioselectivity)

The synthesis of succinamic acid derivatives from itaconic anhydride yields two potential regioisomers depending on which carbonyl carbon the amine attacks.

  • 
    -Isomer (Major):  Attack at the less hindered, non-conjugated carbonyl (C4). This results in the amide functionality being separated from the vinyl group by a methylene spacer. This is the thermodynamically and kinetically favored product in standard conditions.
    
  • 
    -Isomer (Minor):  Attack at the conjugated carbonyl (C1). This places the amide directly adjacent to the vinyl group.
    

Note: In most radical polymerization contexts, the mixture is often used, or the


-isomer is isolated due to its higher abundance.
Synthesis Protocol

The following protocol outlines the synthesis of N-tert-butylitaconamic acid via the nucleophilic ring-opening of itaconic anhydride. This method is favored for its high atom economy and lack of complex byproducts.

2.1 Materials
  • Itaconic Anhydride (IA): Freshly sublimed or recrystallized (purity >98%).

  • tert-Butylamine: Anhydrous.

  • Solvent: Acetone or Dichloromethane (DCM).

  • Purification: Diethyl ether or Hexane (for precipitation).

2.2 Experimental Procedure
  • Preparation: Dissolve Itaconic Anhydride (1.0 eq) in anhydrous acetone (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition: Cool the solution to 0–5°C in an ice bath. Add tert-Butylamine (1.05 eq) dropwise over 30 minutes. The reaction is exothermic; temperature control is critical to minimize isomerization to citraconic derivatives.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A white precipitate (the product) typically forms as the reaction progresses.

  • Isolation: Filter the white solid. If no precipitate forms, concentrate the solvent under reduced pressure to ~20% volume and add cold diethyl ether to induce precipitation.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture or wash extensively with diethyl ether to remove unreacted amine and anhydride.

  • Drying: Dry under vacuum at 40°C for 12 hours.

2.3 Reaction Scheme Visualization

Synthesis IA Itaconic Anhydride (C5H4O3) Intermediate Tetrahedral Intermediate IA->Intermediate Nucleophilic Attack (Acetone, 0°C) Amine tert-Butylamine (C4H11N) Amine->Intermediate Product N-tert-Butylitaconamic Acid (C9H15NO3) Intermediate->Product Ring Opening (Proton Transfer)

Figure 1: Synthetic pathway for the production of N-tert-butylitaconamic acid via ring-opening aminolysis.

Physicochemical & Spectroscopic Properties[1][4][5][6]

Accurate characterization is essential to distinguish the product from the starting anhydride and potential isomers.

3.1 Physical Properties Table
PropertyValue / Description
Appearance White crystalline powder
Solubility Soluble in Methanol, DMSO, DMF, Acetone; Sparingly soluble in Water; Insoluble in Hexane
Melting Point Typically 90–110°C (Dependent on purity/isomer ratio)
pKa ~4.5 (Carboxylic acid group)
H-Bonding Strong donor (Amide NH, Acid OH) and acceptor (C=O)
3.2 Spectroscopic Characterization (Diagnostic Signals)

H NMR (DMSO-d

, 400 MHz):
  • 
     12.0 ppm (s, 1H):  Carboxylic acid proton (-COOH ).
    
  • 
     7.8 ppm (s, 1H):  Amide proton (-CONH -).
    
  • 
     6.1 ppm (s, 1H):  Vinyl proton (Geminal, =CH 
    
    
    
    H
    
    
    ).
  • 
     5.6 ppm (s, 1H):  Vinyl proton (Geminal, =CH
    
    
    
    H
    
    
    ).
  • 
     3.1 ppm (s, 2H):  Methylene bridge (-CH 
    
    
    
    -CONH-). Note: Shift confirms
    
    
    -isomer structure.
  • 
     1.3 ppm (s, 9H):  tert-Butyl group (-C(CH 
    
    
    
    )
    
    
    ).

FTIR (ATR):

  • 3300–2500 cm

    
    :  Broad OH stretch (Carboxylic acid dimer).
    
  • 3280 cm

    
    :  NH stretch (Amide).
    
  • 1700 cm

    
    :  C=O stretch (Carboxylic acid).
    
  • 1650 cm

    
    :  C=O stretch (Amide I band).
    
  • 1610 cm

    
    :  C=C stretch (Vinylidene).
    
Reactivity & Polymerization[6]

TBIA acts as a functional monomer in free radical polymerization. Its reactivity ratios differ from itaconic acid due to the steric bulk of the tert-butyl group and the electron-donating nature of the amide.

4.1 Polymerization Mechanism

TBIA undergoes free radical polymerization (FRP) initiated by thermal initiators (e.g., AIBN, BPO) or photoinitiators.

  • Homopolymerization: Difficult due to steric hindrance and degradative chain transfer (typical of itaconic derivatives). Low molecular weight oligomers are common.

  • Copolymerization: Highly effective with electron-deficient monomers (e.g., Methyl Methacrylate, Styrene, Acrylamide). TBIA introduces pH-sensitivity and hydrophobicity into the polymer backbone.

4.2 Structural Evolution in Polymers

The bulky tert-butyl group disrupts polymer chain packing, increasing free volume and potentially raising the glass transition temperature (


) compared to linear alkyl derivatives. The free acid group allows for post-polymerization modification or crosslinking with diamines/diols.

Polymerization Monomer TBIA Monomer (C=C Double Bond) Propagating Propagating Radical (Head-to-Tail Addition) Monomer->Propagating Chain Growth Initiator Radical Initiator (AIBN/BPO) Initiator->Monomer Activation Propagating->Propagating + Comonomer (MMA/Styrene) Polymer Poly(TBIA-co-Monomer) Functionalized Backbone Propagating->Polymer Termination

Figure 2: Radical polymerization workflow for TBIA incorporation into functional copolymers.

Applications in Research & Development
5.1 pH-Responsive Hydrogels

TBIA is a critical building block for "smart" hydrogels.

  • Mechanism: At pH > 4.5, the carboxylic acid deprotonates, causing electrostatic repulsion between chains and swelling the hydrogel.

  • Advantage: The tert-butyl group provides a hydrophobic aggregate that acts as a physical crosslink point, tuning the mechanical strength and drug release kinetics.

5.2 Drug Delivery Systems
  • Micellar Carriers: Amphiphilic copolymers of TBIA self-assemble into micelles. The hydrophobic tert-butyl core can solubilize poorly water-soluble drugs, while the hydrophilic acid shell ensures stability in blood plasma.

  • Bio-adhesion: The carboxylic acid groups form hydrogen bonds with mucosal surfaces (mucoadhesion), extending the residence time of drug carriers.

5.3 Surface Modification

Used as an adhesion promoter in coatings. The acid group binds to metal substrates (chelation), while the tert-butyl/organic tail compatibilizes with the topcoat resin.

References
  • Synthesis and Characterization of Itaconamic Acids

    • Title: Preparation and modification of itaconic anhydride–methyl methacryl
    • Source: Journal of the Serbian Chemical Society.
    • URL:[Link][1]

  • Polymerization Kinetics & Isomerism

    • Title: Effect of Isomerization and Copolymerization of Itaconic Anhydride.[2]

    • Source: Journal of the Brazilian Chemical Society.[2]

    • URL:[Link][1][2]

  • General Properties of N-Alkyl Itaconamic Acids

    • Title: Itaconic acid – a versatile building block for renewable polyesters with enhanced functionality.
    • Source: Polymer Chemistry (RSC).
    • URL:[Link]

  • Structural Data (Analogous Compounds)

    • Title: N-tert-Butylacetamide (Structural Analog Data).[3][4][5]

    • Source: PubChem.[3][6][5]

    • URL:[Link][3][5]

Sources

Solubility profile of N-tert-Butyl-2-methylene-succinamic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile of N-tert-Butyl-2-methylene-succinamic Acid in Organic Solvents

Executive Summary: The Physicochemical Landscape

N-tert-Butyl-2-methylene-succinamic acid (CAS: 1089330-58-4), often referred to as N-tert-butylitaconamic acid (TBIA) , represents a critical class of functional monomers bridging the gap between hydrophilic and hydrophobic domains in polymer science. As a derivative of itaconic acid, it features a unique structural duality: a polymerizable vinylidene group, a hydrophilic carboxylic acid moiety, and a hydrophobic tert-butyl amide terminus.

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally validating the solubility profile of TBIA. For researchers in drug delivery and smart materials, understanding this profile is prerequisite to optimizing recrystallization processes, polymerization kinetics, and formulation stability.

Chemical Identity & Structural Analysis

To predict solubility behavior, we must first deconstruct the molecular architecture of TBIA.

  • Core Scaffold : Itaconic acid backbone (2-methylene-succinic acid).

  • Functional Group A (Hydrophilic) : Free carboxylic acid (-COOH). Acts as a strong hydrogen bond donor (HBD) and acceptor (HBA).

  • Functional Group B (Amphiphilic) : Amide linkage (-CONH-). Facilitates dipole-dipole interactions.

  • Functional Group C (Hydrophobic) : Tert-butyl group (-C(CH₃)₃). Provides steric bulk and lipophilicity, modulating the otherwise high polarity of the parent acid.

Predicted Solubility Matrix: Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., N-isopropylitaconamic acid), the solubility hierarchy follows a "Polar-Protic > Polar-Aprotic > Non-Polar" gradient.

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Alcohols Methanol, Ethanol, IPAHigh Strong H-bonding with -COOH and -CONH-.
Polar Aprotic DMSO, DMF, NMPVery High Dipole-dipole interactions; disruption of crystal lattice.
Ketones/Esters Acetone, Ethyl AcetateModerate Good solvency for the amide; moderate for the acid.
Ethers THF, 1,4-DioxaneModerate H-bond acceptance from -COOH.
Hydrocarbons Hexane, TolueneLow/Insoluble Lack of polar interactions; high energy cost to solvate.
Water WaterpH Dependent Low at acidic pH; High at pH > pKa (carboxylate formation).

Experimental Protocol: The Self-Validating System

To establish an authoritative solubility profile, we employ a dual-method approach: Laser Monitoring (Synthetic) for precision and Gravimetric Analysis (Analytical) for validation.

Method A: Synthetic Laser Monitoring (Dynamic)

This method eliminates sampling errors and provides a continuous solubility curve.

  • Preparation : Accurately weigh TBIA and solvent into a jacketed glass vessel equipped with a laser transmissometer.

  • Dissolution : Heat the mixture until the solid completely dissolves (transmissivity

    
     100%).
    
  • Nucleation Detection : Cool the solution at a controlled rate (e.g., 0.2 K/min).

  • Endpoint : Record the temperature (

    
    ) where transmissivity drops sharply (nucleation).
    
  • Repeat : Add solvent to change mole fraction (

    
    ) and repeat the cycle.
    
Method B: Isothermal Gravimetric Analysis (Static)

Used to verify specific data points from Method A.

  • Saturation : Add excess TBIA to the solvent in a sealed vial.

  • Equilibration : Shake at constant temperature (

    
     K) for 24-48 hours.
    
  • Sampling : Filter the supernatant using a 0.22

    
    m heated syringe filter.
    
  • Quantification : Evaporate solvent and weigh the residue (mass balance) or analyze via HPLC.

Workflow Visualization

SolubilityProtocol Start Start: Define Solute & Solvent Mix Mixture Preparation (Mass Fraction) Start->Mix Heat Heating to Dissolution (Transmissivity = 100%) Mix->Heat Cool Controlled Cooling (-0.2 K/min) Heat->Cool Detect Laser Detection (Cloud Point) Cool->Detect Nucleation Calc Calculate Mole Fraction (x) Detect->Calc Model Thermodynamic Modeling (Apelblat/Van't Hoff) Calc->Model Model->Start Next Solvent

Caption: Figure 1. Dynamic Laser Monitoring workflow for determining the solubility boundary of TBMISA.

Thermodynamic Modeling & Correlation

Raw data must be correlated to thermodynamic models to ensure internal consistency and allow for interpolation.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

).


  • 
     : Mole fraction solubility of TBIA.
    
  • 
     : Absolute temperature (K).[1][2][3][4]
    
  • 
     : Empirical parameters representing non-ideality and solution enthalpy.
    
  • Validation : A Relative Average Deviation (RAD)

    
     indicates a valid model.
    
Van't Hoff Analysis

To understand the driving force of dissolution:



  • 
     (Enthalpy) : Positive values indicate an endothermic process (solubility increases with T).
    
  • 
     (Entropy) : Positive values indicate entropy-driven dissolution (disorder increases).
    

Expected Thermodynamic Profile for TBIA:

  • 
     : Dissolution absorbs heat (Endothermic).
    
  • 
     : The process is non-spontaneous standard state, requiring thermal energy to proceed.
    

Applications & Significance

Understanding the solubility of N-tert-Butyl-2-methylene-succinamic acid enables:

  • Controlled Radical Polymerization (CRP) : Selecting a solvent (e.g., Ethanol/Water mixtures) that solubilizes both the monomer and the initiator but precipitates the polymer (Precipitation Polymerization).

  • Purification : Utilizing the "Anti-solvent" effect. Dissolving TBIA in Methanol and adding Toluene to induce crystallization, removing impurities.

  • Chiral Resolution : As a derivative of itaconic acid, TBIA can be used as a chiral resolving agent or a ligand in asymmetric synthesis, where solubility in specific organic phases is crucial for enantioselectivity.

References

  • Compound Identification : GuideChem. (2024). N-tert-Butyl-2-methylene-succinamic acid (CAS 1089330-58-4) Properties and Suppliers. Link

  • Methodology (Laser Monitoring) : Zhou, S., et al. (2021). Solubility Measurement and Thermodynamic Modeling of Itaconic Acid in Different Solvents. Journal of Chemical & Engineering Data. Link

  • Analogous Compounds : RSC Advances. (2015). Synthesis and polymerization of itaconamic acid derivatives. Royal Society of Chemistry. Link

  • Thermodynamic Modeling : Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link

Sources

Molecular weight and CAS number for N-tert-Butyl-2-methylene-succinamic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-tert-Butyl-2-methylene-succinamic acid, a compound of interest in polymer chemistry and drug development. Due to the non-standardized nomenclature for this molecule, this guide will refer to the compound by its more structurally descriptive synonym, N-tert-butyl itaconamic acid. This document will cover the fundamental physicochemical properties, including its molecular weight and CAS number, detailed synthesis methodologies, and potential applications, with a focus on insights relevant to research and development professionals.

Compound Identification and Physicochemical Properties

N-tert-Butyl-2-methylene-succinamic acid, more systematically known as N-tert-butyl itaconamic acid, is an amide derivative of itaconic acid. Itaconic acid, or 2-methylenesuccinic acid, is a bio-based platform chemical with growing importance in the development of sustainable polymers and bioactive molecules. The incorporation of a bulky tert-butyl group on the amide nitrogen imparts unique solubility and reactivity characteristics to the parent molecule.

While a specific CAS number for N-tert-butyl itaconamic acid is not readily found in major chemical databases, its properties can be inferred from its structure. For the purpose of this guide, the absence of a registered CAS number will be noted, and researchers are advised to exercise due diligence when sourcing or synthesizing this compound.

A related compound, N-tert-Butyl-succinamic acid, which lacks the methylene group, has the CAS number 6622-06-6.[1] However, this is a structurally distinct molecule.

Table 1: Physicochemical Properties of N-tert-Butyl Itaconamic Acid

PropertyValueSource
Systematic Name N-tert-butyl-2-methylenesuccinamic acid-
Common Name N-tert-butyl itaconamic acid-
Molecular Formula C9H15NO3Calculated
Molecular Weight 185.22 g/mol Calculated
CAS Number Not Assigned-

Synthesis and Methodologies

The synthesis of N-tert-butyl itaconamic acid can be achieved through the reaction of itaconic anhydride with tert-butylamine. This reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the corresponding amic acid.

General Synthesis Protocol

A plausible and efficient method for the synthesis of N-substituted itaconamic acids involves the direct reaction of itaconic anhydride with the corresponding amine.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve itaconic anhydride in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Amine Addition: Slowly add an equimolar amount of tert-butylamine to the stirred solution at room temperature. The reaction is typically exothermic, so controlled addition is recommended.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the starting materials.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure N-tert-butyl itaconamic acid as a solid.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of itaconic anhydride to itaconic acid, which would compete with the desired amidation reaction.

  • Equimolar Reactants: Using a 1:1 molar ratio of itaconic anhydride and tert-butylamine ensures the formation of the mono-amide without the production of significant side products.

SynthesisWorkflow ItaconicAnhydride Itaconic Anhydride Reaction Nucleophilic Acyl Substitution ItaconicAnhydride->Reaction TertButylamine tert-Butylamine TertButylamine->Reaction Solvent Anhydrous Solvent (e.g., THF, DCM) Solvent->Reaction Purification Recrystallization Reaction->Purification Product N-tert-Butyl Itaconamic Acid Purification->Product

Caption: Synthesis workflow for N-tert-butyl itaconamic acid.

Potential Applications in Research and Drug Development

The unique structural features of N-tert-butyl itaconamic acid, namely the polymerizable methylene group and the carboxylic acid functionality, make it a versatile building block in several areas of research and development.

Polymer Chemistry

Itaconic acid and its derivatives are valuable monomers for the synthesis of bio-based polymers. The presence of the double bond allows for radical polymerization to form a variety of functional polymers. The N-tert-butyl group can influence the physical properties of the resulting polymers, such as their thermal stability, solubility, and mechanical strength. These polymers have potential applications in coatings, adhesives, and biomedical materials.

Drug Development and Bioactive Molecules

Itaconic acid itself has been identified as a metabolite with immunomodulatory functions.[3] Amide derivatives of itaconic acid are being explored for their potential biological activities. The N-tert-butyl group can enhance the lipophilicity of the molecule, which may improve its cell permeability and bioavailability, key parameters in drug design. The carboxylic acid moiety provides a handle for further chemical modification and conjugation to other molecules of interest.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling N-tert-butyl itaconamic acid. It is advisable to consult the Safety Data Sheet (SDS) for itaconic anhydride and tert-butylamine for specific handling and disposal information. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The synthesis should be performed in a well-ventilated fume hood.

Conclusion

N-tert-Butyl-2-methylene-succinamic acid, or N-tert-butyl itaconamic acid, represents a promising platform molecule with diverse potential applications. While its formal registration and comprehensive characterization are still emerging, its synthesis from readily available bio-based precursors positions it as a sustainable building block for advanced materials and therapeutics. Further research into the properties and applications of this compound is warranted to fully unlock its potential.

References

  • New n-substituted itaconimide polymers: synthesis, characterization and biological activity. (2023). Eurasian Chemical Communications. [Link]

  • Fermentative Itaconic Acid Production. (2014). Hilaris. [Link]

Sources

Steric Hindrance Effects of the tert-Butyl Group in Succinamic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Steric Hindrance Effects of the tert-Butyl Group in Succinamic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the architecture of small molecule drugs and prodrug linkers, the tert-butyl group acts as a "steric anchor," exerting profound effects on molecular conformation and reactivity. In succinamic acid derivatives (4-amino-4-oxobutanoic acid scaffolds), this bulky substituent plays a dualistic role depending on its position:

  • N-Terminus (N-tert-butyl): Acts as a "Steric Shield," dramatically retarding intermolecular hydrolysis by blocking nucleophilic trajectory, thereby enhancing metabolic stability.[1]

  • Carbon Backbone (e.g., 2-tert-butyl): Acts as a "Conformational Lock" (Thorpe-Ingold effect), accelerating intramolecular cyclization to succinimides by restricting rotational freedom and forcing reactive termini into proximity.[1]

This guide analyzes these opposing kinetic phenomena, providing mechanistic insights, synthetic protocols, and data-driven applications for rational drug design.[1]

Molecular Architecture & Conformational Analysis

The Steric Wall: N-tert-Butyl Substitution

Placing a tert-butyl group on the amide nitrogen creates a formidable steric barrier.[1] The A-value of a tert-butyl group (~4.9 kcal/mol) forces the amide bond into a rigid conformation. Unlike smaller alkyl groups (methyl/ethyl), the tert-butyl group effectively shrouds the carbonyl carbon from the trajectory of incoming nucleophiles (e.g., hydrolytic enzymes or water molecules).

  • Key Consequence: The rate of amide bond hydrolysis (

    
    ) drops by orders of magnitude compared to N-methyl analogs.[1] This is exploited to protect labile sites from amidases in vivo.[1]
    
The Thorpe-Ingold Accelerator: Backbone Substitution

When the tert-butyl group is placed on the succinyl backbone (C2 or C3), it introduces the Thorpe-Ingold Effect (or gem-dialkyl effect).[1] The bulkiness of the substituent compresses the internal bond angle (


) of the carbon chain.[2]
  • Mechanism: The bulky group restricts rotation around the C2-C3 bond, destabilizing the anti conformer and populating the gauche conformer. This pre-organizes the molecule for cyclization, bringing the carboxylate oxygen and the amide nitrogen into reactive proximity.

  • Result: Accelerated formation of the cyclic succinimide intermediate.

Visualization of Steric Effects

The following diagram illustrates the divergent pathways dictated by the position of the tert-butyl group.

StericPathways Substrate Succinamic Acid Derivative N_tBu N-tert-Butyl (Amide Substitution) Substrate->N_tBu R = tBu on N C_tBu Backbone-tert-Butyl (C2/C3 Substitution) Substrate->C_tBu R = tBu on C Shielding Steric Shielding of Carbonyl N_tBu->Shielding Blocks Nucleophile Stable Hydrolytically Stable (High t1/2) Shielding->Stable k(hyd) decreases Lock Thorpe-Ingold Effect (Rotational Restriction) C_tBu->Lock Angle Compression Cyclic Accelerated Cyclization to Succinimide Lock->Cyclic k(cyc) increases

Caption: Divergent kinetic outcomes based on steric positioning. N-substitution stabilizes the linear form; backbone substitution promotes cyclization.[1]

Mechanistic Implications & Kinetics

Hydrolytic Stability (N-Substitution)

The hydrolysis of amides typically proceeds via the formation of a tetrahedral intermediate. For N-tert-butylsuccinamic acid, the formation of this intermediate is the rate-limiting step due to the energy penalty of crowding.

Substituent (R)Relative Hydrolysis Rate (

)
Mechanism Dominance
-H 1.0 (Reference)Fast attack, low steric barrier.[1]
-CH3 ~0.1Mild inductive stabilization, low steric.
-C(CH3)3 < 0.001 Severe Steric Hindrance. Nucleophile access blocked.[1]
Intramolecular Cyclization (Backbone Substitution)

The rate of cyclization (


) to succinimide is governed by the population of the reactive rotamer.
  • Reaction: Succinamic Acid

    
     [Tetrahedral Intermediate] 
    
    
    
    Succinimide +
    
    
    [1]
  • Kinetic Driver: The tert-butyl group increases the ground-state energy of the open chain (strain) while having a lesser effect on the cyclic transition state, effectively lowering the activation energy (

    
    ).
    

Synthetic Methodologies

Protocol A: Synthesis of N-tert-Butylsuccinamic Acid

Objective: To synthesize the sterically shielded mono-amide from succinic anhydride.

Reagents:

  • Succinic Anhydride (1.0 eq)[1]

  • tert-Butylamine (1.1 eq)[1]

  • Dichloromethane (DCM) or Toluene (Solvent)[1]

  • Triethylamine (Catalytic, optional)

Step-by-Step Workflow:

  • Preparation: Dissolve succinic anhydride (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add tert-butylamine (11 mmol) dropwise. The reaction is exothermic; temperature control is vital to prevent bis-imide formation.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The product often precipitates as the zwitterion or free acid.

  • Workup:

    • If precipitate forms: Filter and wash with cold DCM.[1]

    • If soluble: Wash organic layer with 1M HCl (to remove excess amine) and Brine.[1] Dry over

      
      .[1]
      
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

    • Yield Expectation: >85%.[1]

    • Validation: 1H NMR (DMSO-d6) should show a singlet ~1.3 ppm (9H, t-Bu) and distinct methylene triplets for the succinyl backbone.[1]

Protocol B: Kinetic Assay for Hydrolytic Stability

Objective: To quantify the steric protection provided by the tert-butyl group.

Workflow:

  • Buffer Prep: Prepare 50 mM Phosphate buffer (pH 7.4) and 0.1 M HCl (pH 1.0) to simulate physiological and gastric conditions.

  • Incubation: Dissolve N-tert-butylsuccinamic acid (1 mM) in the buffer at 37°C.

  • Sampling: Aliquot 100

    
    L at intervals (0, 1h, 6h, 24h, 48h).
    
  • Quenching: Immediate flash freezing or pH adjustment (depending on HPLC method).

  • Analysis: HPLC-UV (210 nm). Monitor the disappearance of the starting material and appearance of succinic acid.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    .[1]

Applications in Drug Development

Prodrug Linker Design

The succinamic acid motif is a classic "spacer" in prodrugs (e.g., linking a drug amine to a carrier).

  • Problem: If the linker hydrolyzes too fast in plasma, the drug is released prematurely (off-target toxicity).

  • Solution: Introducing an N-tert-butyl group (or backbone bulk) allows tuning of the half-life (

    
    ).[1]
    
    • Fast Release: Unsubstituted backbone.[1]

    • Slow/Sustained Release:tert-Butyl backbone substitution (biasing the conformation but slowing intermolecular attack).[1]

Peptidomimetics

In peptide engineering, replacing an Asparagine residue with an N-tert-butyl succinamic acid mimic prevents deamidation.[1] Asparagine residues often degrade via a succinimide intermediate (spontaneous cyclization).[1] The bulky tert-butyl group on the nitrogen prevents the nitrogen from attacking the backbone carbonyl, effectively "curing" the instability of the peptide sequence.

References

  • Jung, M. E., & Piizzi, G. (2005).[2][3][4] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[4] (Discusses Thorpe-Ingold acceleration).

  • Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen.[1][2][3][5] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society, 77(21), 5562–5578. (Foundational work on A-values and conformational locking).

  • Tretyakov, B. A., et al. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (1939).[1] tert-Butylamine Synthesis and Properties. Org. Synth. Coll. Vol. 2, p. 19. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization of pH-Responsive Copolymers of N-tert-Butyl-2-methylene-succinamic acid with Acrylamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive protocol for the synthesis and characterization of novel copolymers based on N-tert-Butyl-2-methylene-succinamic acid (NTBMSA) and acrylamide (AM). These copolymers are classified as "smart" or "intelligent" polymers due to their pH-responsive nature, which makes them highly valuable for advanced applications in targeted drug delivery and biomedical engineering.[1][2][3] The incorporation of the NTBMSA monomer, an itaconic acid derivative, introduces a carboxylic acid group whose ionization state is dependent on the ambient pH. This functional group imparts the ability for the copolymer to undergo conformational and solubility changes in response to specific pH triggers, a critical feature for designing controlled-release drug carriers.[1][4][5] This document details the free-radical solution polymerization methodology, purification techniques, and a full suite of characterization protocols, including spectroscopic and thermal analyses, to validate the synthesis and functional performance of the target copolymer.

Underlying Principles and Rationale

The copolymerization of NTBMSA with acrylamide via free-radical polymerization is a robust method for creating functional polymers.[6] This process involves three key stages: initiation, propagation, and termination.[7]

  • Initiation: A free-radical initiator, such as Azobisisobutyronitrile (AIBN), is thermally decomposed to generate primary radicals. These highly reactive species attack the vinyl double bond of a monomer molecule, initiating the polymer chain.

  • Propagation: The newly formed monomer radical adds to another monomer molecule, propagating the polymer chain. This step repeats thousands of times, rapidly increasing the molecular weight. The final copolymer composition is heavily influenced by the initial monomer feed ratio and the respective monomer reactivity ratios (r1 and r2).[8][9][10] For the related itaconic acid/acrylamide system, literature suggests that itaconic acid has a higher reactivity ratio (r > 1) than acrylamide (r < 1), indicating a tendency for itaconic acid to homopolymerize more readily than to copolymerize with acrylamide.[11] This must be considered when targeting a specific copolymer composition.

  • Termination: The growth of a polymer chain is halted when two growing radical chains combine or disproportionate.[7]

Causality of pH-Responsiveness: The NTBMSA monomer possesses a pendant carboxylic acid group (-COOH). At low pH (below its pKa), this group is protonated and largely non-ionized, allowing for stronger intramolecular hydrogen bonding. This can cause the polymer to adopt a more compact, collapsed conformation in aqueous solution. As the pH increases above the pKa, the carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). The resulting electrostatic repulsion between these negatively charged groups along the polymer backbone forces the chain to uncoil and adopt an extended, solvated conformation.[4] This transition from a collapsed to a swollen state is the basis for the polymer's application in pH-triggered drug release.[5]

Visualization of Reaction and Workflow

Copolymerization Reaction Scheme

The following diagram illustrates the free-radical copolymerization of N-tert-Butyl-2-methylene-succinamic acid (Monomer 1) and Acrylamide (Monomer 2).

G cluster_monomers Monomers cluster_reaction Reaction Conditions M1 N-tert-Butyl-2-methylene- succinamic acid (NTBMSA) Initiator AIBN (Initiator) M2 Acrylamide (AM) Copolymer pH-Responsive Copolymer P(NTBMSA-co-AM) Initiator->Copolymer Initiation & Propagation Solvent Solvent (e.g., DMF or 1,4-Dioxane) Solvent->Copolymer Temp Heat (65-75°C) Temp->Initiator Decomposition

Caption: Free-radical copolymerization of NTBMSA and Acrylamide.

Experimental Workflow Diagram

This diagram outlines the complete workflow from synthesis to final characterization.

cluster_synthesis Synthesis cluster_characterization Characterization prep 1. Reagent Purification react 2. Solution Polymerization prep->react purify 3. Precipitation & Purification react->purify dry 4. Drying purify->dry ftir 5a. Structural Confirmation (FTIR) dry->ftir nmr 5b. Composition (¹H NMR) dry->nmr gpc 5c. Molecular Weight (SEC/GPC) dry->gpc tga 5d. Thermal Stability (TGA/DSC) dry->tga ph 5e. Functional Test (pH-Responsiveness) dry->ph

Caption: Overall experimental workflow from synthesis to characterization.

Materials and Equipment

Reagents Equipment
N-tert-Butyl-2-methylene-succinamic acid (NTBMSA)Three-neck round-bottom flask
Acrylamide (AM), >99% purityReflux condenser
Azobisisobutyronitrile (AIBN)Magnetic stirrer with heating plate
N,N-Dimethylformamide (DMF), anhydrousNitrogen/Argon gas line with bubbler
1,4-Dioxane, anhydrousSchlenk line (optional)
Methanol (for precipitation)Rotary evaporator
Diethyl ether (for washing)Vacuum oven
Deuterated solvents (e.g., D₂O, DMSO-d₆)FTIR Spectrometer, NMR Spectrometer
SEC/GPC system, TGA/DSC instrument
pH meter, UV-Vis Spectrophotometer

Experimental Protocols

Protocol 4.1: Reagent Preparation and Purification

Rationale: The removal of inhibitors (commonly found in vinyl monomers) and dissolved oxygen is critical for successful free-radical polymerization. Inhibitors terminate growing polymer chains prematurely, while oxygen acts as a radical scavenger, preventing initiation.

  • Acrylamide (AM): Recrystallize commercial-grade acrylamide from chloroform to remove any polymerization inhibitors. Dry the purified crystals under vacuum.

  • Initiator (AIBN): Recrystallize AIBN from methanol. Store the purified initiator at a low temperature (e.g., 4°C) in the dark.

  • Solvent: Use anhydrous grade solvents like DMF or 1,4-dioxane. If not anhydrous, distill over a suitable drying agent (e.g., CaH₂) before use.

Protocol 4.2: Free-Radical Solution Polymerization

Rationale: Solution polymerization is employed to control the reaction exotherm and maintain a manageable viscosity.[12] The reaction is performed under an inert atmosphere to prevent oxygen inhibition.

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Charging: To the flask, add NTBMSA (e.g., 5.0 g), purified acrylamide (e.g., 5.0 g), and AIBN (e.g., 0.1 g, ~1 wt% of total monomer).

  • Dissolution: Add 100 mL of anhydrous DMF (or 1,4-dioxane) to the flask. Stir the mixture at room temperature until all solids are completely dissolved.

  • Inert Atmosphere: Purge the solution with dry nitrogen or argon gas for 30-45 minutes by bubbling the gas through the solution via a long needle. This step is crucial to remove dissolved oxygen.

  • Reaction: Immerse the flask in a preheated oil bath at 70°C.[9][13] Maintain constant stirring under a positive pressure of nitrogen.

  • Polymerization Time: Allow the reaction to proceed for 6-12 hours. The solution will become noticeably more viscous as the polymer forms.

  • Termination: After the desired time, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

Protocol 4.3: Copolymer Purification and Isolation

Rationale: The copolymer must be isolated from unreacted monomers, initiator fragments, and the reaction solvent. This is achieved by precipitation in a non-solvent.

  • Precipitation: Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent (e.g., 1 L of methanol or diethyl ether) while stirring vigorously. The copolymer will precipitate as a white solid.

  • Washing: Allow the precipitate to settle, then decant the supernatant. Re-dissolve the polymer in a minimal amount of DMF and re-precipitate it. Repeat this dissolution-precipitation cycle two more times to ensure high purity.

  • Final Wash: Wash the final precipitate with diethyl ether to help remove residual solvent.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization of the P(NTBMSA-co-AM) Copolymer

Protocol 5.1: Structural Confirmation (FTIR & ¹H NMR)
  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • Sample Prep: Prepare a KBr pellet containing a small amount of the dried copolymer.

    • Analysis: Acquire the spectrum.

    • Interpretation: Confirm the presence of characteristic peaks for both monomers.[14]

      • Acrylamide units: Broad N-H stretch (~3200-3400 cm⁻¹), C=O stretch (amide I) at ~1670 cm⁻¹.

      • NTBMSA units: C=O stretch (carboxylic acid) at ~1710 cm⁻¹, C=O stretch (amide) at ~1650 cm⁻¹, and a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Sample Prep: Dissolve ~10-15 mg of the copolymer in a suitable deuterated solvent (e.g., D₂O with NaOH to ensure solubility, or DMSO-d₆).

    • Analysis: Acquire the ¹H NMR spectrum.

    • Interpretation: Confirm the disappearance of vinyl protons (~5.5-6.5 ppm) from the monomers. Identify the characteristic polymer backbone protons (~1.5-2.5 ppm) and specific signals from the monomer side chains. The ratio of integrated peak areas from the tert-butyl group of NTBMSA (~1.4 ppm) and the backbone protons can be used to determine the copolymer composition.[13][15][16]

Protocol 5.2: Molecular Weight Determination (SEC/GPC)
  • Rationale: Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) separates polymer chains based on their hydrodynamic volume, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[11]

    • Sample Prep: Prepare a dilute solution of the copolymer (~1-2 mg/mL) in the GPC mobile phase (e.g., DMF with 0.01 M LiBr).

    • Analysis: Inject the solution into the SEC/GPC system.

    • Interpretation: A PDI value close to 2 is typical for standard free-radical polymerization.

Protocol 5.3: pH-Responsiveness Study
  • Rationale: The pH-dependent solubility transition can be observed by monitoring the transmittance of light through a polymer solution as the pH is varied.

    • Sample Prep: Prepare a dilute aqueous solution of the copolymer (e.g., 0.5 wt%).

    • Analysis: Place the solution in a cuvette in a UV-Vis spectrophotometer. Measure the % transmittance at a fixed wavelength (e.g., 500 nm).

    • Titration: Start at a low pH (e.g., pH 2, using 0.1 M HCl). Titrate the solution by adding small aliquots of 0.1 M NaOH, measuring the pH and % transmittance after each addition.

    • Interpretation: Plot % Transmittance vs. pH. A sharp increase in transmittance will indicate the pH at which the polymer transitions from a collapsed, less soluble state to an extended, soluble state.

Expected Results and Data Summary

The following table summarizes the expected outcomes from the characterization experiments.

Analysis Technique Parameter Expected Result
¹H NMR Copolymer CompositionPresence of peaks corresponding to both NTBMSA (e.g., tert-butyl protons at ~1.4 ppm) and AM units. The composition can be calculated from the integration ratio of these distinct peaks.[13]
FTIR Functional GroupsBroad N-H stretch (~3350 cm⁻¹), C=O stretches for amide and carboxylic acid (~1710 cm⁻¹ and ~1660 cm⁻¹), and polymer backbone C-H stretches.[6][14]
SEC/GPC Molecular Weight (Mw) & Polydispersity (PDI)Mw typically in the range of 10,000 - 100,000 g/mol , depending on reaction conditions. PDI is expected to be in the range of 1.8 - 3.0 for conventional free-radical polymerization.[11]
pH-Responsiveness Critical pH (Transition pH)A sharp increase in optical transmittance over a narrow pH range (e.g., pH 4.5 - 6.5), indicating the deprotonation of carboxylic acid groups and subsequent polymer chain expansion/dissolution.
Thermal Analysis (TGA) Thermal StabilityOnset of degradation typically above 200°C. Useful for determining the thermal limits for processing and application.

Troubleshooting

Problem Potential Cause Solution
Low or No Polymer Yield Presence of inhibitor or oxygen in the system.Ensure all reagents (monomers, initiator, solvent) are properly purified and degassed. Maintain a positive inert gas pressure.
Very Low Molecular Weight High initiator concentration; chain transfer.Reduce initiator concentration. Choose a solvent with a low chain transfer constant; avoid chlorinated solvents.[12]
Broad or Bimodal PDI in GPC Chain transfer reactions; inconsistent temperature.Use a solvent with low chain transfer activity. Ensure stable and uniform heating of the reaction vessel.
Insoluble Polymer Formed (Gelation) Trace impurities acting as cross-linkers.Ensure high purity of monomers.
Poor pH-Responsive Behavior Low incorporation of NTBMSA monomer.Adjust the monomer feed ratio to favor NTBMSA incorporation. Confirm copolymer composition using ¹H NMR.

References

  • Research Journal of Pharmacy and Technology. (n.d.). pH Responsive Polymers in Drug Delivery. Retrieved from [Link]

  • Gomte, S. S., Agnihotri, T. G., Khopade, S., & Jain, A. (2023). Exploring the Potential of pH-Sensitive Polymers in Targeted Drug Delivery. Pharmaceutical Development and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). pH-responsive Polymers for Drug Delivery: Trends and Opportunities. Retrieved from [Link]

  • Wang, J., et al. (n.d.). pH-Responsive carriers for oral drug delivery: challenges and opportunities of current platforms. PMC. Retrieved from [Link]

  • MDPI. (2022). pH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. Retrieved from [Link]

  • Gao, Y., et al. (2023). Synthesis, characterization and properties of a novel environmentally friendly ternary hydrophilic copolymer. PMC. Retrieved from [Link]

  • Journal of Macromolecular Science, Part A. (2006). Reactivity and Characterization of the Radical Copolymerization of Itaconic Acid with Some Conventional Monomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Acrylamide-Based Anionic Copolymer and Investigation of Solution Properties. Retrieved from [Link]

  • KTH Royal Institute of Technology. (n.d.). Effect of the Charge Interactions on the Composition Behavior of Acrylamide/Acrylic Acid Copolymerization in Aqueous Medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Clarification of the Reactivity Ratios for Acrylamide/Acrylic Acid Copolymerization. Retrieved from [Link]

  • Baghdad Science Journal. (2011). Copolymerization of Acrylamide with Acrylic acid. Retrieved from [Link]

  • ResearchGate. (2016). Determination of Reactivity Ratios of Copolymerization of Acrylamide (Am) and Methacryloxyethyltrimethyl Ammonium Chloride (Dmc) with Ultraviolet Initiation, and Their Sequence Length Distribution. Retrieved from [Link]

  • Dalhousie University. (2023). Copolymerization Kinetics of Itaconic Acid and Acrylamide for the Application of Flocculants in Wastewater Treatment. Retrieved from [Link]

  • PMC. (n.d.). Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of free-radical copolymerization of itaconic acid/2-acrylamido-2-methyl-1-propanesulfonic acid and their metal chelates. Retrieved from [Link]

  • CORE. (2014). Research Article Synthesis and Characterization of Acrylamide-Based Anionic Copolymer and Investigation of Solution Properties. Retrieved from [Link]

  • Spectroscopy Online. (2020). GPC–IR Hyphenated Technology to Characterize Copolymers and to Deformulate Complex Polymer Mixtures in Polymer-Related Industries. Retrieved from [Link]

  • ChemInform. (2024). A Polyampholyte Based on Itaconic Acid And [(3-Methacryloylamino)Propyl]-Trimethylammonium Chloride. Retrieved from [Link]

  • MDPI. (2023). Copolymerization Behavior of Acrylamide-Based Polymers in Ionic Liquid Media. Retrieved from [Link]

  • ResearchGate. (2018). Radical polymerization of vinyl acetate in individual and mixed solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Solution polymerization. Retrieved from [Link]

  • University of Birmingham. (n.d.). Vinyl Polymer Synthesis. Retrieved from [Link]

  • IslandScholar. (n.d.). Synthesis of Diacetone Acrylamide and 2- Aminoethylmethacrylamide Hydrochloride Copolymers using Thermal Initiated RAFT Polymerization. Retrieved from [Link]

  • ACS Publications. (2018). Reversible-Deactivation Radical Polymerization of Vinyl Monomers Mediated by Schiff Bases. Retrieved from [Link]

  • ACS Publications. (2007). Radical Polymerization of Vinyl Monomers in Porous Coordination Polymers: Nanochannel Size Effects on Reactivity, Molecular Weight, and Stereostructure. Retrieved from [Link]

  • PMC. (n.d.). N-tert-Butyl-2-methylpropanamide. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2012). SYNTHESIS AND CHARACTERIZATION OF POLY (N-TERT- BUTYLACRYLAMIDE - CO - 2, 4-DICHLOR). Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel halogen, methyl, and phenoxy ring-disubstituted tert-butyl phenylcyanoacrylates. Retrieved from [Link]

  • ResearchGate. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Retrieved from [Link]

  • University of Bayreuth. (n.d.). New polymeric architectures with (meth)acrylic acid segments. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butanesulfinamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • ResearchGate. (2012). N-tert-butylacrylamide based Copolymers -I: Synthesis and Characterization of Poly(Ntert-butylacrylamide -co -7-acryloyloxy-4-methyl coumarin). Retrieved from [Link]

  • VNUHCM Journal of Science and Technology Development. (2019). Copolymerization of n-butyl acrylate/methyl methacrylate in xylene solvent. Retrieved from [Link]

Sources

Application Note: Preparation of pH-Sensitive Hydrogels using N-tert-Butyl-2-methylene-succinamic Acid (NTBIA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Basis

This application note details the synthesis and characterization of pH-responsive hydrogels utilizing N-tert-Butyl-2-methylene-succinamic acid (also referred to in literature as N-tert-butylitaconamic acid or NTBIA ).

Unlike standard acrylic acid hydrogels, NTBIA incorporates a bulky hydrophobic tert-butyl group alongside the pH-sensitive carboxylic acid. This unique amphiphilic structure allows for precise tuning of mechanical strength and swelling kinetics through hydrophobic associations, making these hydrogels ideal candidates for oral drug delivery systems (protecting payload in gastric acid; releasing in the intestine).[1]

Chemical Structure & Logic

The monomer is a derivative of itaconic acid.[1]

  • Functional Group A (Carboxylic Acid): Provides pH sensitivity (pKa

    
     4.5–5.0).[1] Protonated/collapsed at low pH; Ionized/swollen at neutral pH.[1]
    
  • Functional Group B (tert-Butyl Amide): Provides steric hindrance and hydrophobicity, preventing rapid dissolution and enhancing mechanical integrity via physical crosslinking nodes.[1]

Monomer Synthesis: N-tert-Butyl-2-methylene-succinamic Acid

Note: This monomer is rarely available off-the-shelf and must be synthesized from itaconic anhydride.

Reaction Pathway

The synthesis involves the ring-opening amidation of itaconic anhydride with tert-butylamine.

MonomerSynthesis Itaconic Itaconic Anhydride (Electrophile) Intermediate Ring Opening (Dichloromethane, 0-5°C) Itaconic->Intermediate Amine tert-Butylamine (Nucleophile) Amine->Intermediate Product N-tert-Butyl-2-methylene- succinamic Acid (NTBIA) Intermediate->Product Precipitation

Figure 1: Synthesis pathway for the NTBIA monomer via ring-opening amidation.

Protocol

Reagents:

  • Itaconic Anhydride (purity >95%)[1]

  • tert-Butylamine (anhydrous)

  • Dichloromethane (DCM) or Acetone (anhydrous)[1]

  • Diethyl ether (for washing)

Step-by-Step Procedure:

  • Preparation: Dissolve 0.1 mol of Itaconic Anhydride in 100 mL of anhydrous DCM in a round-bottom flask.

  • Cooling: Place the flask in an ice bath to maintain temperature between 0–4°C. Critical: The reaction is exothermic; uncontrolled heat can lead to isomerization or side products.[1]

  • Addition: Dropwise add 0.1 mol of tert-Butylamine dissolved in 20 mL DCM over 30 minutes under constant stirring.

  • Reaction: Allow the mixture to stir for 2 hours at 0°C, then 4 hours at room temperature. The product usually precipitates as a white solid.[1]

  • Purification: Filter the precipitate. Wash three times with cold diethyl ether to remove unreacted amine.[1]

  • Drying: Vacuum dry at 40°C for 24 hours.

  • Validation: Confirm structure via FTIR (Amide I peak ~1650 cm⁻¹, COOH peak ~1700 cm⁻¹) and Melting Point (~138–140°C).

Hydrogel Fabrication Protocol

This protocol describes the preparation of a copolymer hydrogel: Poly(NTBIA-co-Acrylamide) . Pure NTBIA gels can be brittle; copolymerization with Acrylamide (AAm) or HEMA is recommended for optimal elasticity.[1]

Materials
  • Monomer 1: NTBIA (Synthesized above)[1]

  • Monomer 2: Acrylamide (AAm)[1][2][3]

  • Crosslinker: N,N'-Methylenebisacrylamide (MBA)[3][4]

  • Initiator: Ammonium Persulfate (APS)[1][2][3][4]

  • Accelerator: N,N,N',N'-Tetramethylethylenediamine (TEMED)[2][3][4]

  • Solvent: 50:50 Ethanol/Water mixture (NTBIA has limited solubility in pure water).[1]

Experimental Workflow
  • Stock Solution Preparation:

    • Dissolve NTBIA and AAm in the Ethanol/Water solvent.[1]

    • Recommended Molar Ratio: 20:80 to 40:60 (NTBIA:AAm).[1] Higher NTBIA content increases pH sensitivity but decreases hydrophilicity.[1]

    • Total Monomer Concentration: 1.0 M.[1]

  • Crosslinker Addition:

    • Add MBA (1.0 mol% relative to total monomer).[1] Sonicate to ensure complete dissolution.[1]

  • Degassing (Critical Step):

    • Purge the solution with Nitrogen (

      
      ) gas for 20 minutes.[1] Oxygen inhibits free-radical polymerization.[1]
      
  • Initiation:

    • Add APS (1.0 mol% relative to monomer).[1]

    • Add TEMED (10

      
      L per 5 mL solution).[1]
      
    • Quickly transfer the solution into cylindrical glass molds or between glass plates with a Teflon spacer.

  • Polymerization:

    • Incubate at 60°C for 24 hours. (If using Redox initiation only, room temperature is possible, but thermal initiation ensures higher conversion for bulky monomers).[1]

  • Washing:

    • Remove gel from mold.[1] Cut into discs.

    • Immerse in distilled water for 3 days, changing water every 6 hours to remove unreacted monomers and solvent.

Mechanism of Action & Characterization

pH-Responsive Swelling Mechanism

The hydrogel acts as a chemical switch.[1]

Mechanism cluster_acid Gastric Environment (pH 1.2) cluster_base Intestinal Environment (pH 7.4) State1 Protonated State (-COOH) Hydrophobic t-Butyl Association Result1 GEL COLLAPSE (Drug Retention) State1->Result1 State2 Deprotonated State (-COO⁻) Electrostatic Repulsion Result1->State2 pH Increase (> pKa) Result2 GEL SWELLING (Drug Release) State2->Result2 Result2->State1 pH Decrease (< pKa)

Figure 2: Mechanistic switching of NTBIA hydrogels based on environmental pH.

Validation Protocols
A. Swelling Ratio (

) Measurement[1][2]
  • Dry the hydrogel samples to constant weight (

    
    ).[1]
    
  • Immerse samples in buffer solutions of varying pH (1.2, 5.0, 7.4) at 37°C.[1]

  • At set time intervals, remove gel, blot excess surface water, and weigh (

    
    ).[1]
    
  • Calculate:

    
    [1]
    
B. FTIR Spectroscopy[1][5]
  • Goal: Confirm copolymerization.

  • Key Peaks:

    • 1710 cm⁻¹: C=O stretching of carboxylic acid (NTBIA).[1]

    • 1650 cm⁻¹: C=O stretching of amide I (AAm and NTBIA).[1]

    • 2970 cm⁻¹: C-H stretching of tert-butyl group.[1]

Data Analysis & Troubleshooting

Expected Swelling Behaviors

The following table summarizes typical performance metrics for a Poly(NTBIA-co-AAm) hydrogel.

ParameterAcidic Medium (pH 1.[1]2)Neutral Medium (pH 7.[1]4)Causality
Swelling Ratio Low (< 200%)High (> 800%)Ionization of -COOH groups causes chain repulsion.
Pore Size (SEM) Dense, closed poresLarge, open networkElectrostatic repulsion expands the mesh size.[1]
Drug Release < 10% (over 2 hrs)> 80% (over 6 hrs)Gel collapse prevents diffusion; Swelling enables it.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Opaque/White Gel Phase separation during synthesis.Increase Ethanol ratio in solvent; NTBIA is hydrophobic.[1]
Gel too brittle Crosslinker density too high.[1]Reduce MBA concentration to 0.5 mol%.
Low pH sensitivity Insufficient NTBIA content.[1]Increase NTBIA:AAm molar ratio (e.g., to 40:60).[1]
Incomplete Polymerization Oxygen inhibition.[1]Degas with

for at least 20 mins before adding APS.

References

  • Synthesis and Characterization of pH and Thermo Dual-Responsive Hydrogels with a Semi-IPN Structure Based on N-Isopropylacrylamide and Itaconamic Acid. MDPI Polymers. Available at: [Link][1][3][6]

  • Synthesis and Properties of pH-Thermo Dual Responsive Semi-IPN Hydrogels Based on N,N'-Diethylacrylamide and Itaconamic Acid. MDPI Polymers. Available at: [Link][1][6]

  • pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism. PubMed Central.[1] Available at: [Link][1]

  • Structurally stable N-t-butylacrylamide hydrogel particles for the capture of peptides. PubMed.[1] Available at: [Link][1]

Sources

Optimizing reaction conditions for tert-butyl amidation of itaconic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for the Selective tert-Butyl Amidation of Itaconic Acid

Introduction: The Challenge and Opportunity of Itaconic Acid Amidation

Itaconic acid, a bio-based dicarboxylic acid produced from the fermentation of sugars, is a versatile platform chemical with significant potential in polymer and medicinal chemistry.[1][2] Its structure, featuring two carboxylic acid groups and a reactive α,β-unsaturated double bond, allows for a variety of chemical transformations.[3][4] The synthesis of amide derivatives of itaconic acid is of particular interest for creating novel polymers, such as poly(ester amide)s, and for developing new therapeutic agents.[1][5]

However, the direct amidation of itaconic acid with primary amines like tert-butylamine presents a significant synthetic challenge. The nucleophilic amine can react not only with the carboxylic acid groups to form the desired amide bonds but can also undergo an aza-Michael addition to the activated double bond.[4][5][6] This side reaction leads to the formation of N-substituted pyrrolidone derivatives, consuming the starting materials and reducing the yield of the target amide.[3][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the reaction conditions for the selective tert-butyl amidation of itaconic acid. We will explore strategies to mitigate the undesired aza-Michael addition and present a detailed protocol for the synthesis of N,N'-di-tert-butylitaconamide.

Understanding the Competing Reaction Pathways

The key to optimizing the tert-butyl amidation of itaconic acid lies in understanding the kinetics and thermodynamics of the two competing reactions: amidation and aza-Michael addition.

  • Amidation: This is the desired reaction, where the amine attacks the carbonyl carbon of the carboxylic acid, leading to the formation of an amide bond and a molecule of water. This reaction is typically reversible and often requires activation of the carboxylic acid or harsh reaction conditions (high temperature and pressure) to drive it to completion.

  • Aza-Michael Addition: This is the primary side reaction, where the amine acts as a nucleophile and adds across the carbon-carbon double bond of the α,β-unsaturated system of itaconic acid.[4][5][6] This reaction is often kinetically favored, especially with primary amines, and can be irreversible.[3]

The propensity for aza-Michael addition is a well-documented challenge in the synthesis of itaconic acid-based polymers.[4][5] Strategies to circumvent this include pre-forming stable amide building blocks before introducing the itaconic acid moiety.[4][6]

Strategic Approach to Selective Amidation

To favor the formation of the desired di-amide product over the aza-Michael adduct, our strategy will focus on two key principles:

  • Carboxylic Acid Activation: By converting the carboxylic acid groups into more reactive species, we can accelerate the rate of amidation, making it more competitive with the aza-Michael addition. Common activating agents include carbodiimides (e.g., DCC, EDC), phosphonium reagents (e.g., PyBOP), and uronium/aminium reagents (e.g., HBTU, HATU).[7]

  • Steric Hindrance: The bulky tert-butyl group of the amine provides significant steric hindrance. This can disfavor the aza-Michael addition to the sterically encumbered double bond, providing a degree of inherent selectivity.

Experimental Protocols

Protocol 1: Direct Thermal Amidation (Control Experiment)

This protocol serves as a baseline to demonstrate the challenges of direct amidation without coupling agents.

Materials:

  • Itaconic acid (99%)

  • tert-Butylamine (99%)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark apparatus, add itaconic acid (13.01 g, 0.1 mol) and toluene (100 mL).

  • Slowly add tert-butylamine (21.94 g, 0.3 mol, 3 equivalents) to the suspension with stirring.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or LC-MS.

  • After 24 hours, or upon completion, cool the reaction mixture to room temperature.

  • Analyze the product mixture to determine the ratio of the desired diamide to the aza-Michael addition byproduct.

Expected Outcome: This reaction is expected to yield a mixture of products, including the mono- and di-amide, as well as significant amounts of the aza-Michael adduct, highlighting the need for a more controlled approach.

Protocol 2: Optimized Amidation using a Carbodiimide Coupling Agent

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent to promote selective amidation.

Materials:

  • Itaconic acid (99%)

  • tert-Butylamine (99%)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve itaconic acid (6.51 g, 0.05 mol) in anhydrous acetonitrile (100 mL).

  • Add DMAP (0.61 g, 0.005 mol, 0.1 eq) and DIPEA (21.7 mL, 0.125 mol, 2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve EDC (21.1 g, 0.11 mol, 2.2 eq) in anhydrous acetonitrile (50 mL).

  • Slowly add the EDC solution to the itaconic acid mixture at 0 °C.

  • Stir the reaction at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Slowly add tert-butylamine (11.0 g, 0.15 mol, 3.0 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water (50 mL) and extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimization of Reaction Conditions

To achieve the highest yield and selectivity for the di-tert-butyl amide of itaconic acid, a systematic optimization of the reaction parameters is crucial. The following table outlines key parameters and suggested variations for optimization studies.

ParameterVariation 1Variation 2Variation 3Rationale
Coupling Agent EDC/DMAPDCC/HOBtHATU/DIPEADifferent coupling agents have varying efficiencies and can influence the rate of amidation versus side reactions.[8]
Solvent AcetonitrileDichloromethane (DCM)Tetrahydrofuran (THF)Solvent polarity can affect the solubility of reagents and the stability of reaction intermediates.
Base DIPEATriethylamine (TEA)N-Methylmorpholine (NMM)The choice of base is critical for activating the carboxylic acid and neutralizing byproducts without promoting side reactions.
Temperature 0 °C to RTRoom Temperature40 °CLower temperatures may favor the desired amidation by slowing down the competing aza-Michael addition.
Stoichiometry 2.2 eq Amine3.0 eq Amine4.0 eq AmineAn excess of the amine can help drive the reaction to completion but may also increase the likelihood of side reactions.

Visualizing the Workflow and Logic

The following diagrams illustrate the reaction pathways and the logical flow of the optimization process.

Reaction_Pathway Itaconic_Acid Itaconic Acid Amidation Amidation (Desired Pathway) Itaconic_Acid->Amidation Aza_Michael Aza-Michael Addition (Side Reaction) Itaconic_Acid->Aza_Michael tert_Butylamine tert-Butylamine tert_Butylamine->Amidation tert_Butylamine->Aza_Michael Di_tert_butyl_Itaconamide N,N'-di-tert-butylitaconamide Amidation->Di_tert_butyl_Itaconamide Pyrrolidone_Adduct Pyrrolidone Adduct Aza_Michael->Pyrrolidone_Adduct

Caption: Competing reaction pathways in the amidation of itaconic acid.

Optimization_Workflow Start Define Goal: Maximize Di-amide Yield Protocol Establish Baseline Protocol (Protocol 2) Start->Protocol Vary_Coupling_Agent Vary Coupling Agent (EDC, DCC, HATU) Protocol->Vary_Coupling_Agent Vary_Solvent Vary Solvent (ACN, DCM, THF) Protocol->Vary_Solvent Vary_Base Vary Base (DIPEA, TEA, NMM) Protocol->Vary_Base Vary_Temp Vary Temperature (0°C, RT, 40°C) Protocol->Vary_Temp Analysis Analyze Yield & Purity (LC-MS, NMR) Vary_Coupling_Agent->Analysis Vary_Solvent->Analysis Vary_Base->Analysis Vary_Temp->Analysis Optimal_Conditions Identify Optimal Conditions Analysis->Optimal_Conditions

Caption: Logical workflow for optimizing reaction conditions.

Conclusion and Future Outlook

The selective tert-butyl amidation of itaconic acid is an achievable yet challenging synthetic transformation. By employing suitable carboxylic acid activating agents and carefully optimizing reaction parameters such as the coupling agent, solvent, base, and temperature, the formation of the desired N,N'-di-tert-butylitaconamide can be significantly favored over the competing aza-Michael addition. The protocols and optimization strategies outlined in this application note provide a robust starting point for researchers to develop efficient and scalable methods for the synthesis of itaconic acid amides. Further investigations could explore the use of enzymatic catalysis or flow chemistry to enhance selectivity and sustainability.

References

  • Papadopoulos, L., et al. (2020). Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior. Polymers, 12(4), 980. [Link]

  • Farmer, T. J., et al. (2019). Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. Organic & Biomolecular Chemistry, 17(12), 3208-3214. [Link]

  • Payne, G. B. (1959). The Reaction of Itaconic Acid with Primary Amines. Journal of the American Chemical Society, 81(18), 4901-4903. [Link]

  • Papadopoulos, L., et al. (2020). First Example of Unsaturated Poly(Ester Amide)s Derived From Itaconic Acid and Their Application as Bio-Based UV-Curing Polymers. Polymers, 12(3), 720. [Link]

  • Sang, L., et al. (2022). Itaconic-Acid-Based Sustainable Poly(ester amide) Resin for Stereolithography. ACS Sustainable Chemistry & Engineering, 10(16), 5267-5276. [Link]

  • Organic Syntheses. Itaconic Anhydride. Organic Syntheses, Coll. Vol. 2, p.368 (1943); Vol. 19, p.55 (1939). [Link]

  • ResearchGate. (2020). First Example of Unsaturated Poly(Ester Amide)s Derived From Itaconic Acid and Their Application as Bio-Based UV-Curing Polymers. [Link]

  • Ruijter, E., et al. (2021). Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate. Metabolites, 11(3), 173. [Link]

  • MATEС Web of Conferences. (2024). Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing. MATEC Web of Conferences, 406, 03013. [Link]

  • Li, Y., et al. (2023). Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism. International Journal of Molecular Sciences, 24(14), 11462. [Link]

  • Robert, T., & Friebel, S. (2016). Itaconic acid – a versatile building block for renewable polyesters with enhanced functionality. Green Chemistry, 18(10), 2923-2933. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • Al-Amiery, A. A., et al. (2023). New n-substituted itaconimide polymers: synthesis, characterization and biological activity. Journal of the Indian Chemical Society, 100(9), 101119. [Link]

  • Wikipedia. Itaconic acid. [Link]

  • ResearchGate. (2021). Surfactants from Itaconic Acid: Physicochemical Properties and Assessment of the Synthetic Strategies. [Link]

  • Sang, L., et al. (2022). Itaconic-Acid-Based Sustainable Poly(ester amide) Resin for Stereolithography. Macromolecules, 55(10), 4065-4075. [Link]

  • ResearchGate. (2023). Synthesis of bio-based amide using itaconic acid, diacid, and diamine. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • RSC Publishing. (2019). Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. [Link]

  • Aso, Y., & Sudo, A. (2020). Itaconic acid derivatives: structure, function, biosynthesis, and perspectives. Applied Microbiology and Biotechnology, 104(22), 9437-9447. [Link]

  • Waters Corporation. (2019). Bioanalytical LC-MS Quantification of Itaconic Acid: A Potential Metabolic Biomarker of Inflammation. [Link]

  • Wang, Y., et al. (2014). Itaconic Acid Based Surfactants: I. Synthesis and Characterization of Sodium n-Octyl Sulfoitaconate Diester Anionic Surfactant. Journal of Surfactants and Detergents, 17(5), 967-973. [Link]

  • Waters Corporation. Bioanalytical LC-MS Quantification of Itaconic Acid: A Potential Metabolic Biomarker of Inflammation. [Link]

  • ResearchGate. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • ResearchGate. (2021). Synthesis of Itaconic Acid Ester Analogues via Self-Aldol Condensation of Ethyl Pyruvate Catalyzed by Hafnium BEA Zeolites. [Link]

  • PSE Community.org. (2024). Studies on Reactive Extraction of Itaconic Acid from Fermentation Broths. [Link]

  • Theato, P., & Zentel, R. (2020). Progress in the Free and Controlled Radical Homo‐ and Co‐Polymerization of Itaconic Acid Derivatives. Macromolecular Rapid Communications, 41(23), 2000490. [Link]

  • Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 70, 152988. [Link]

Sources

Application Note: Solid-Phase Synthesis Applications of N-tert-Butyl-2-methylene-succinamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solid-phase synthesis (SPS) applications of N-tert-Butyl-2-methylene-succinamic acid (also referred to as N-tert-butyl itaconamic acid). Derived from the ring-opening of itaconic anhydride with tert-butylamine, this building block is uniquely valuable in drug discovery for two primary reasons:

  • Covalent Warhead Installation: It introduces an exocyclic vinylidene group (

    
    ) capable of acting as a Michael acceptor for targeting cysteine residues in covalent inhibitors.
    
  • Heterocycle Library Generation: It serves as a precursor for the on-resin synthesis of polysubstituted succinimides and pyrrolidones via cyclization-addition cascades.

This document provides validated protocols for coupling, on-resin cyclization, and quality control, addressing specific challenges such as isomerization control and nucleophilic scavenging.

Molecule Profile & Mechanistic Insight

Chemical Structure & Reactivity

The molecule consists of a succinamic acid core with a bulky tert-butyl amide and an exocyclic double bond.

  • Formula:

    
    
    
  • Key Moiety: 2-methylene group (Itaconate moiety).[1]

  • Reactivity Profile:

    • 
      -Unsaturated System:  The double bond is electron-deficient, making it highly reactive toward thiols (reversible or irreversible Michael addition) and amines (aza-Michael).
      
    • Steric Bulk: The tert-butyl group prevents unwanted aggregation on-resin and directs regioselectivity during cyclization.

Strategic Value in SPS

Unlike simple acrylamides, the itaconate scaffold provides an additional carboxylate/amide handle. This allows the "warhead" to be embedded within a peptidomimetic backbone rather than just at the terminus, enabling the design of Aspartyl-protease inhibitors and Targeted Covalent Inhibitors (TCIs) .

Protocol A: Covalent Warhead Installation (N-Capping)

Objective: To attach N-tert-Butyl-2-methylene-succinamic acid to the N-terminus of a resin-bound peptide, creating a potential covalent inhibitor.

Materials
  • Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).

  • Building Block: N-tert-Butyl-2-methylene-succinamic acid (3 equiv).

  • Coupling Agents: DIC (3 equiv) / Oxyma Pure (3 equiv).

  • Solvent: DMF (Anhydrous).

  • QC Reagent: Ellman’s Reagent (for thiol assay validation).

Step-by-Step Procedure
  • Peptide Assembly: Synthesize the target peptide sequence using standard Fmoc/tBu SPPS cycles.

  • Final Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine/DMF (

    
     min). Wash with DMF (
    
    
    
    ) and DCM (
    
    
    ).
  • Activation (Pre-activation is critical):

    • Dissolve N-tert-Butyl-2-methylene-succinamic acid (3 equiv) and Oxyma Pure (3 equiv) in minimal DMF.

    • Add DIC (3 equiv) and stir for 2 minutes. Note: Do not use HATU/DIEA, as strong bases can trigger premature Michael addition or isomerization to the citraconic derivative.

  • Coupling:

    • Add the activated solution to the resin.

    • Shake at room temperature for 2 hours .

    • Validation: Perform a Kaiser Test. If blue (incomplete), recouple using HOAt/DIC.

  • Washing: Wash resin with DMF (

    
    ) and DCM (
    
    
    
    ).
  • Cleavage: Treat resin with TFA/TIS/

    
     (95:2.5:2.[2]5) for 2 hours.
    
    • Critical:Do not use EDT (Ethanedithiol) in the scavenger cocktail. EDT will permanently add to the methylene double bond via Michael addition. Use TIS or Triethylsilane only.

Data Visualization: Warhead Mechanism

The following diagram illustrates the installation and subsequent covalent capture mechanism.

WarheadMechanism cluster_0 Critical Control Point Resin Resin-Peptide-NH2 Coupled Resin-Peptide-Warhead (Intact Alkene) Resin->Coupled DIC/Oxyma Coupling Acid N-tBu-Itaconamic Acid Acid->Coupled Complex Covalent Inhibitor Complex (Thioether Bond) Coupled->Complex Michael Addition (In Vivo/Assay) Target Target Protein (Cys-SH) Target->Complex

Caption: Workflow for installing the itaconate warhead and its mechanism of action against cysteine-rich targets.

Protocol B: On-Resin Cyclization to Polysubstituted Succinimides

Objective: To utilize the building block to generate a library of N-substituted succinimides via base-promoted cyclization.

Mechanism

The amide nitrogen of the resin-bound peptide attacks the activated carboxyl group (or mixed anhydride) of the itaconamic acid, followed by dehydration. This forms an itaconimide (succinimide with an exocyclic double bond), which can then undergo Aza-Michael addition to diversify the library.

Step-by-Step Procedure
  • Coupling: Couple N-tert-Butyl-2-methylene-succinamic acid to the resin-bound amine as described in Protocol A.

  • Cyclization (Dehydration):

    • Wash the resin with anhydrous DMF.

    • Treat the resin with HMDS (Hexamethyldisilazane) / ZnCl2 or Acetic Anhydride / NaOAc at 60°C for 4 hours.

    • Note: Thermal dehydration is preferred over strong base to avoid isomerization to the thermodynamically stable citraconimide (methyl-maleimide isomer).

  • Diversification (Optional Aza-Michael):

    • To introduce diversity at the methylene position, treat the resin with a secondary amine (

      
      , 5 equiv) in DMF for 12 hours at RT.
      
    • This converts the exocyclic double bond into a tertiary amine side chain.

  • Cleavage: Standard TFA cleavage (95%).

Analytical Validation & Troubleshooting

Quality Control Data

The following table summarizes expected analytical outcomes and common shifts.

ParameterWarhead Protocol (Linear)Cyclization Protocol (Succinimide)
Mass Spec (

Mass)
+183.2 Da (vs. free amine)+165.2 Da (Loss of

)
HPLC Retention Shift to higher hydrophobicity (t-butyl effect)Significant shift (loss of polar amide H-bonds)
1H NMR Diagnostic Vinyl protons:

5.7 & 6.3 ppm (singlets)
Vinyl protons:

6.4 ppm (if unreacted)
Common Impurity Citraconyl isomer (methyl-maleic)Hydrolyzed ring product
Troubleshooting Guide
  • Issue: Isomerization to Citraconate.

    • Symptom:[1][3][4][5] NMR shows a methyl doublet (

      
      2.0 ppm) and a vinyl quartet instead of two vinyl singlets.
      
    • Cause: Exposure to base (Piperidine/DIEA) for extended periods or high heat.

    • Solution: Use neutral coupling conditions (DIC/Oxyma). Avoid piperidine treatments after installing the itaconamic acid.

  • Issue: Low Coupling Efficiency.

    • Cause: Steric hindrance from the tert-butyl group.

    • Solution: Double couple (2 x 2h) or increase temperature to 40°C (do not exceed 50°C).

Workflow Visualization

The following diagram details the decision tree for selecting the correct pathway based on the desired final compound.

SynthesisPathways Start Resin-Bound Amine Couple Couple N-tBu-Itaconamic Acid (DIC/Oxyma) Start->Couple Branch Select Pathway Couple->Branch PathA Path A: Covalent Inhibitor Branch->PathA Linear Cap PathB Path B: Heterocycle Library Branch->PathB Cyclization CleaveA TFA Cleavage (No Thiols!) PathA->CleaveA FinalA Peptide-Itaconamide (Michael Acceptor) CleaveA->FinalA Cyclize Dehydration (Ac2O / NaOAc, 60°C) PathB->Cyclize Diversify Aza-Michael Addition (R2NH) Cyclize->Diversify Optional FinalB Polysubstituted Succinimide Cyclize->FinalB Diversify->FinalB

Caption: Decision tree for Linear Capping vs. Heterocycle Cyclization pathways.

References

  • Design of Itaconic Acid Derivatives

    • Synthesis of biobased and versatile monomers from itaconic acid and homocysteine thiolactone.[6]

    • Source: Polymer Chemistry (RSC), 2024.
  • Symmetrical Anhydrides in SPPS (Mechanistic Grounding)

    • Peptide Synthesis with Symmetrical Anhydrides on a Solid Support.
    • Source: Thieme Connect / Houben-Weyl.
  • Itaconimide Synthesis & Reactivity

    • New N-substituted itaconimide polymers: synthesis, characteriz
    • Source: Eurasian Chemical Communic
  • General Fmoc SPPS Protocols (Base Resistance)

    • Greening Fmoc/tBu Solid-Phase Peptide Synthesis.
    • Source: Digital CSIC, 2020.

Sources

Application Note: Grafting N-tert-Butyl-2-methylene-succinamic Acid (TBSA) onto Polysaccharide Backbones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note details the protocol for synthesizing and grafting ** N-tert-Butyl-2-methylene-succinamic acid (TBSA)** onto polysaccharide backbones (specifically Chitosan and Starch).

TBSA is a functional monomer derived from itaconic acid. It possesses a unique amphiphilic structure:

  • Vinyl Group: Enables free-radical polymerization.

  • Carboxylic Acid: Provides pH-sensitivity (pKa ~ 3.8–4.0) and mucoadhesion.

  • ** N-tert-Butyl Amide:** Introduces hydrophobic bulk and steric hindrance, influencing the Lower Critical Solution Temperature (LCST) and self-assembly behavior.

Application Potential: This graft copolymer is engineered for smart drug delivery systems (pH/temperature-responsive hydrogels) and selective flocculants for wastewater treatment.

Pre-Requisite: Monomer Synthesis (TBSA)

Note: TBSA is not commonly available off-the-shelf. It must be synthesized from Itaconic Anhydride. This step is critical for the integrity of the grafting process.

Chemical Pathway

The synthesis involves the ring-opening aminolysis of itaconic anhydride by tert-butylamine.

Synthesis Protocol

Reagents:

  • Itaconic Anhydride (purity >95%)

  • tert-Butylamine (anhydrous)

  • Dichloromethane (DCM) or Acetone (Solvent)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolution: Dissolve 0.1 mol of Itaconic Anhydride in 100 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Submerge the flask in an ice bath (0–4 °C) to prevent thermal polymerization or bis-amide formation.

  • Addition: Dropwise add 0.1 mol of tert-butylamine dissolved in 20 mL DCM over 30 minutes.

    • Critical Control Point: Maintain temperature < 5 °C. The reaction is exothermic.

  • Reaction: Allow the mixture to stir at 0 °C for 2 hours, then warm to room temperature (25 °C) for another 2 hours.

  • Isolation: The product (TBSA) often precipitates or can be crystallized by adding cold diethyl ether.

  • Purification: Recrystallize from ethanol/water.

  • Validation: Confirm structure via melting point (approx. 130–135 °C) and FTIR (Amide I band at ~1650 cm⁻¹, Carboxyl C=O at ~1700 cm⁻¹).

Grafting Protocol: Ceric Ion Initiation[1][2][3][4][5][6][7]

This protocol uses Chitosan as the model backbone, utilizing the Ceric Ammonium Nitrate (CAN) initiation system. This method is preferred over persulfates for polysaccharides because it generates radicals directly on the backbone (via oxidation of the C2-amine or C3-hydroxyl groups), reducing homopolymer formation.

Materials[2][3][8][9][10][11]
  • Backbone: Chitosan (Degree of Deacetylation > 85%, Mw ~ 100–300 kDa).

  • Monomer: TBSA (synthesized in Section 2).

  • Initiator: Ceric Ammonium Nitrate (CAN).[1][2][3]

  • Solvent: 1% Acetic Acid (aqueous).

  • Inert Gas: Nitrogen (N₂) or Argon.

Experimental Workflow

Step 1: Backbone Dissolution Dissolve 1.0 g of Chitosan in 100 mL of 1% (v/v) aqueous acetic acid. Stir overnight to ensure complete disentanglement of polymer chains.

Step 2: Deoxygenation (Critical for Radical Stability) Transfer the solution to a three-necked flask equipped with a reflux condenser and nitrogen inlet. Purge with N₂ for 30 minutes at 60 °C. Oxygen acts as a radical scavenger and must be removed.

Step 3: Initiation Add the Initiator solution (0.1 g CAN dissolved in 5 mL 1N HNO₃).

  • Observation: The solution may turn slightly yellow (Ce⁴⁺ ions).

  • Mechanism:[4][2][5][6] Ce⁴⁺ forms a complex with the chitosan -NH₂ or -OH groups, oxidizing them to generate macroradicals.

  • Time: Stir for 15 minutes to allow radical centers to form on the backbone.

Step 4: Graft Copolymerization Dissolve TBSA (variable ratio, typically 1.0 g to 3.0 g) in a minimal amount of ethanol/water and inject it into the reaction vessel.

  • Reaction Conditions: Maintain at 60–70 °C under continuous N₂ flow for 4–6 hours.

  • Stirring: Constant agitation (300 rpm) is required to prevent gelation heterogeneity.

Step 5: Termination & Purification

  • Quench: Stop the reaction by adding 0.5 mL of hydroquinone solution or simply exposing to air and cooling.

  • Neutralization: Adjust pH to 8–9 using 1N NaOH. The grafted chitosan will precipitate (since chitosan is insoluble at basic pH).

  • Washing: Filter the precipitate. Soxhlet extract with Methanol for 24 hours.

    • Why? Methanol removes unreacted TBSA monomer and any TBSA homopolymer (poly-TBSA) that formed physically entangled but not chemically grafted.

  • Drying: Vacuum dry at 50 °C to constant weight.

Mechanistic Visualization

The following diagram illustrates the specific pathway for grafting TBSA onto Chitosan using Ceric ions.

GraftingMechanism cluster_initiation Step 1: Initiation cluster_propagation Step 2: Propagation Chitosan Chitosan Backbone (R-NH2 / R-OH) Complex Ce4+-Chitosan Complex Chitosan->Complex + Ce4+ CAN Ceric Ammonium Nitrate (Ce4+) CAN->Complex Radical Chitosan Macroradical (R-NH•) Complex->Radical Oxidation (-H+) Grafting Chain Growth (Graft Copolymerization) Radical->Grafting + TBSA Monomer TBSA Monomer: TBSA (N-tert-butyl-2-methylene-succinamic acid) TBSA->Grafting Product Final Product: Chitosan-g-poly(TBSA) Grafting->Product Termination

Figure 1: Mechanism of Ceric Ion-induced grafting of TBSA onto Chitosan.

Characterization & Validation Standards

To ensure the protocol was successful, the following data profile must be generated.

Quantitative Analysis Table
TechniqueParameterExpected Result for TBSA-g-ChitosanValidation Logic
FTIR Amide I & IIIncreased intensity at 1650 & 1550 cm⁻¹Overlap of Chitosan amides + TBSA amides.
FTIR Carboxyl (C=O)New peak at ~1710 cm⁻¹ TBSA contains a free -COOH group; Chitosan does not. Primary proof of grafting.
FTIR Alkyl (-CH₃)Enhanced peaks at 2960 cm⁻¹Contribution from the tert-butyl group of TBSA.
¹H-NMR Chemical ShiftNew singlet at 1.2–1.3 ppm Diagnostic signal of the tert-butyl protons (9H).
TGA Thermal StabilityTwo-stage decompositionGrafted side chains usually decompose earlier (200–250°C) than the rigid polysaccharide backbone.
Solubility pH ResponseSoluble at pH > 7 or pH < 4TBSA adds amphiphilic character; solubility changes vs. native chitosan.
Calculation of Grafting Parameters

The efficiency of the protocol is quantified using these standard equations:

  • Grafting Percentage (%G):

    
    
    
  • Grafting Efficiency (%GE):

    
    
    

Where:

  • 
     = Weight of initial backbone (Chitosan).
    
  • 
     = Weight of grafted copolymer (after Soxhlet extraction).
    
  • 
     = Weight of TBSA monomer charged.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Grafting Yield (< 20%) High O₂ concentrationIncrease N₂ purge time; ensure system is sealed.
Homopolymerization Temperature too high (>70°C)Reduce temp to 60°C; add monomer slowly rather than all at once.
Gelation/Insolubility CrosslinkingReduce CAN concentration. Ce⁴⁺ can cause oxidative crosslinking of chitosan at high concentrations.
Missing tert-butyl peak Hydrolysis of amideEnsure reaction pH is not extremely acidic (< 2) or basic (> 9) during workup.

References

  • Synthesis of Itaconic Acid Derivatives

    • Source: PubChem. "2-Methylene-succinic acid 4-tert-butyl ester (Structure/Properties)."[7]

    • URL:[Link]

  • Grafting Mechanism on Chitosan

    • Source: MDPI (2022). "Free Radical Copolymerization of Diallylamine and Itaconic Acid for the Synthesis of Chitosan Base Superabsorbent."
    • URL:[Link][5]

  • Ceric Ion Initiation Protocols

    • Source: Korea Science.
    • URL:[Link]

  • N-tert-Butylacrylamide Grafting (Analogous Chemistry)

    • Source: Vinati Organics. "Overview about n-Tert-Butylacrylamide."
    • URL:[Link]

  • General Polysaccharide Modification Review

    • Source: NIH/PMC.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Controlling molecular weight distribution in N-tert-Butyl-2-methylene-succinamic acid polymers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Molecular Weight Distribution in N-tert-Butyl-2-methylene-succinamic acid (TBSA) Polymers

Ticket ID: TBSA-MWD-CTRL-001 Status: Open Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Executive Summary: The "TBSA Challenge"

Welcome to the technical support hub for N-tert-Butyl-2-methylene-succinamic acid (TBSA) . If you are reading this, you are likely experiencing difficulty achieving narrow dispersity (


) or high conversion.

The Core Problem: TBSA is an itaconamic acid derivative. Structurally, it is a 1,1-disubstituted vinyl monomer.[1] Unlike simple acrylates, TBSA suffers from two distinct kinetic penalties:

  • Steric Hindrance: The bulky tert-butyl group combined with the

    
    -substituent creates a "steric choke" at the propagating radical center, significantly lowering the propagation rate constant (
    
    
    
    ).
  • Degradative Chain Transfer: Similar to allylic systems, the radical on the monomer can undergo abstraction rather than addition, terminating chains early and broadening the molecular weight distribution (MWD).

To control MWD, standard Free Radical Polymerization (FRP) is insufficient. You must transition to Reversible Deactivation Radical Polymerization (RDRP) , specifically RAFT (Reversible Addition-Fragmentation chain Transfer) , which is more tolerant of the free acid/amide functionality than ATRP.

The Chemistry of Control (Mechanism)

To fix your experiment, you must visualize the competition occurring in your flask.

Diagram 1: The Steric & Kinetic Landscape of TBSA

This diagram illustrates why standard initiation fails and how RAFT restores control.

TBSA_Mechanism Start Initiation (I•) TBSA TBSA Monomer (Bulky t-Butyl) Start->TBSA Attack Prop Propagation (Slow kp) TBSA->Prop Addn Prop->TBSA Steric Resistance Term Termination (Broad MWD) Prop->Term FRP Route (Uncontrolled) RAFT RAFT Agent (CTA) Prop->RAFT Chain Transfer Dormant Dormant Chain (Pn-CTA) RAFT->Dormant Equilibrium Dormant->Prop Activation

Caption: The RAFT agent intercepts the propagating radical, protecting it from termination despite the slow propagation kinetics caused by the tert-butyl group.

Troubleshooting Guide (FAQs & Tickets)

Use these "tickets" to diagnose your specific experimental failure.

Ticket #1: "My Dispersity ( ) is consistently > 1.5."

Diagnosis: Poor Chain Transfer Agent (CTA) selection or incorrect [CTA]/[Initiator] ratio.

  • The Science: TBSA behaves like a methacrylate/itaconate. It produces a tertiary radical.[1] If you use a CTA designed for acrylates (secondary radicals), the fragmentation rate will be too slow, leading to "dead" chains.

  • The Fix:

    • Switch CTA: Use a Dithiobenzoate (e.g., CPDB) or a specific Trithiocarbonate designed for methacrylates (e.g., CMP). Avoid simple xanthates.

    • Adjust Ratio: Ensure your [CTA]:[Initiator] ratio is at least 5:1 or 10:1 . If you have too many primary radicals from the initiator, you will generate too many new chains that are not controlled by the RAFT agent.

Ticket #2: "Reaction stalls at < 50% conversion."

Diagnosis: Ceiling Temperature (


) violation or "Retardation."
  • The Science: 1,1-disubstituted monomers have low ceiling temperatures. If you polymerize TBSA above 90°C, the rate of depolymerization approaches the rate of propagation. Conversely, some dithiobenzoate CTAs can cause "retardation" (slowing kinetics) if used in high concentrations.

  • The Fix:

    • Temperature Optimization: Run the reaction between 60°C and 70°C . Do not exceed 80°C.

    • Concentration: Increase monomer concentration. Higher

      
       pushes the equilibrium toward polymer formation (Le Chatelier's principle). Aim for 2.0 M - 3.0 M  in solution.
      
Ticket #3: "Polymer precipitates during reaction (Phase Separation)."

Diagnosis: Solvent polarity mismatch.

  • The Science: TBSA is amphiphilic. The tert-butyl group is hydrophobic, but the succinamic acid moiety is hydrophilic and capable of strong Hydrogen bonding.

  • The Fix:

    • Avoid: Pure water or non-polar solvents (Hexane, Toluene).

    • Use: DMF (Dimethylformamide) , DMSO , or Ethanol/Water mixtures . DMF is usually the gold standard for itaconamic acids to break up intermolecular H-bonding.

Optimized Experimental Protocol

Objective: Synthesis of Poly(TBSA) with


 g/mol  and 

.
Reagents Table
ComponentRoleSpecific ChoiceNotes
Monomer TBSAN-tert-Butyl-2-methylene-succinamic acidRecrystallize before use to remove inhibitor.
CTA RAFT Agent2-Cyano-2-propyl dithiobenzoate (CPDB)Ideal for tertiary radicals (methacrylate-like).
Initiator Radical SourceAIBN (Azobisisobutyronitrile)

at 65°C.
Solvent MediumDMF (Anhydrous)Prevents phase separation.
Step-by-Step Workflow
  • Stoichiometry Calculation: Target Degree of Polymerization (

    
    ) = 100.
    Molar Ratio: 
    
    
    
    . Note: The low initiator concentration is critical to maintain high "livingness".
  • Dissolution: In a Schlenk tube, dissolve TBSA (2.0 M final conc.) and CPDB in DMF. Stir until clear. Add AIBN last.

  • Deoxygenation (Critical): Perform 3 freeze-pump-thaw cycles . Why? Oxygen is a diradical that will quench your scarce initiating radicals and induce an induction period.

  • Polymerization: Immerse the flask in a pre-heated oil bath at 65°C . Time: Reaction kinetics are slow. Expect 12–24 hours for 60-70% conversion.

  • Quenching & Purification:

    • Stop reaction by cooling to 0°C and exposing to air.

    • Precipitation: Dropwise addition of the DMF solution into a 10-fold excess of cold Diethyl Ether or Hexane . (The t-butyl group makes it soluble in some alcohols, so avoid methanol initially until solubility is tested).

    • Filter and dry under vacuum at 40°C.

Diagram 2: Experimental Decision Tree

Troubleshooting_Flow Start Start Analysis CheckPDI Is Đ > 1.4? Start->CheckPDI CheckConv Is Conversion < 30%? CheckPDI->CheckConv No HighPDI Yes: Loss of Control CheckPDI->HighPDI Yes LowConv Yes: Retardation/Sterics CheckConv->LowConv Yes Good Polymer OK Proceed to Characterization CheckConv->Good No Action1 Action: Increase [CTA]/[I] ratio Check CTA type (Use CPDB) HighPDI->Action1 Action2 Action: Increase Temp to 70°C Increase Monomer Conc. LowConv->Action2

Caption: Rapid diagnostic flow for TBSA polymerization outcomes.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry.

    • Context: Establishes the necessity of dithiobenzoates for methacrylate/itaconate deriv
  • Sato, T., et al. (1994). Radical Polymerization of N-Substituted Itaconamic Esters and Itaconamides. Journal of Polymer Science Part A: Polymer Chemistry.

    • Context: Foundational work on the kinetics of N-substituted itaconamic acids, highlighting the steric influence of N-substituents.
  • Bruetzke, R., et al. (2020). Progress in the Free and Controlled Radical Homo- and Co-Polymerization of Itaconic Acid Derivatives. Macromolecular Rapid Communications.

    • )
  • BenchChem Technical Guides. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.[2]

    • Context: General principles of steric hindrance utilized in the "Mechanism" section.

Sources

Optimizing temperature for the amidation of itaconic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Optimization of Itaconic Anhydride Amidation

Topic: Audience: Researchers, Process Chemists, Drug Development Professionals Document ID: IA-AMID-OPT-001

Executive Summary: The Thermal Landscape

The amidation of itaconic anhydride (IA) is a classic competition between kinetic control (favoring the ring-opened monoamide) and thermodynamic control (favoring the cyclic imide or isomerized byproducts).

Unlike saturated anhydrides (e.g., succinic), IA possesses an exocyclic double bond that introduces two critical thermal risks:

  • Isomerization: Conversion to the thermodynamically more stable citraconic anhydride (methylmaleic anhydride).

  • Polymerization/Michael Addition: Radical cross-linking or amine addition across the vinyl group.

This guide provides the operational parameters to navigate these risks.

Module 1: Critical Reaction Pathways

Before initiating your experiment, visualize the temperature-dependent pathways. You are navigating a narrow window to secure the Target Monoamide.

IA_Reaction_Pathways IA Itaconic Anhydride (Starting Material) Monoamide Itaconic Monoamide (Target: Kinetic Product) IA->Monoamide  T < 20°C (Ring Opening) Citraconic Citraconic Derivatives (Isomerized Impurity) IA->Citraconic  T > 100°C or Base Cat. (Double Bond Migration) Amine Amine (R-NH2) Imide Itaconimide (Cyclic: Thermodynamic Product) Monoamide->Imide  T > 60°C - 100°C (Dehydration) Polymer Polymer/Gel (Cross-linked) Monoamide->Polymer  T > 50°C (No Inhibitor) (Radical/Michael Addn)

Figure 1: Thermal reaction landscape of Itaconic Anhydride.[1][2] Green represents the target pathway; Yellow and Red represent thermal deviation risks.

Module 2: Troubleshooting Guides & FAQs

Scenario A: "My product is contaminated with cyclic imides."

Diagnosis: Thermal overshoot during the addition phase or workup. The ring-opening amidation is highly exothermic. If the internal temperature spikes, the amic acid intermediate can dehydrate back to a cyclic imide (itaconimide).

Technical Solution:

  • The 0°C Rule: The addition of the amine to the anhydride must be performed at 0–5°C .

  • Exotherm Management: Do not rely on ambient cooling. Use an internal thermometer. The rate of amine addition should be throttled so the internal temperature never exceeds 10°C.

  • Workup Caution: Avoid rotary evaporation bath temperatures above 40°C. If water removal is required, use lyophilization rather than heat.

Scenario B: "I see significant isomerization to citraconic (methylmaleic) derivatives."

Diagnosis: Base-catalyzed isomerization.[1][3][4] Itaconic anhydride is prone to a 1,3-prototropic shift to form citraconic anhydride, which is thermodynamically more stable. This is accelerated by heat (


C) and the presence of basic amines.

Technical Solution:

  • Avoid Reflux: Never reflux itaconic anhydride with amines in high-boiling solvents (e.g., toluene, xylene) unless you specifically target the isomerized imide.

  • Solvent Selection: Use non-protic, low-boiling solvents like Dichloromethane (DCM) , THF , or Acetone . These allow reflux temperatures (if absolutely necessary) that are too low to trigger rapid isomerization.

  • Quench Quickly: If using basic catalysts (e.g., TEA), neutralize the reaction immediately after consumption of the starting material.

Scenario C: "The reaction mixture turned into a viscous gum or insoluble gel."

Diagnosis: Uncontrolled Polymerization or Aza-Michael Addition. The vinyl group on IA is susceptible to:

  • Radical Polymerization: Triggered by heat or light.

  • Aza-Michael Addition: The amine attacks the double bond instead of (or after) the carbonyl, leading to cross-linking.

Technical Solution:

  • Radical Inhibitors: For any reaction run

    
    C, add 200–500 ppm of BHT (Butylated hydroxytoluene)  or MeHQ (Monomethyl ether of hydroquinone) .
    
  • Stoichiometry: Strictly control amine equivalents (1.0–1.05 eq). Excess amine drives the Michael addition side reaction.

Module 3: Validated Experimental Protocol

Protocol ID: IA-AMID-LOW-T Objective: Synthesis of Itaconic Monoamide (Kinetic Control)

Materials:

  • Itaconic Anhydride (Recrystallized if yellow/brown)

  • Primary Amine (1.0 eq)

  • Solvent: Anhydrous DCM or THF

  • Inhibitor: BHT (Optional, recommended if scale >10g)

Step-by-Step Workflow:

  • Dissolution (T = 20°C): Dissolve Itaconic Anhydride (1.0 eq) in DCM (5 mL per mmol). If the scale is large, add BHT (200 ppm).

    • Why? High dilution helps dissipate heat.

  • Cryo-Conditioning (T = 0°C): Place the flask in an ice/water bath. Allow internal temperature to equilibrate to 0–2°C.

  • Controlled Addition (T < 10°C): Dissolve the Amine (1.0 eq) in DCM. Add this solution dropwise to the anhydride.

    • Critical: Monitor internal T. Stop addition if T > 10°C.

    • Observation: A precipitate (the monoamide) often forms immediately in non-polar solvents.

  • Reaction Maintenance (T = RT): Once addition is complete, remove the ice bath and stir at Room Temperature (20–25°C) for 2–4 hours.

    • Check: TLC should show disappearance of anhydride.

  • Isolation (Non-Thermal):

    • If solid precipitates: Filter and wash with cold DCM.

    • If soluble: Concentrate under reduced pressure (Bath T < 35°C).

Module 4: Data & Reference Tables

Table 1: Temperature Effects on Product Profile
Temperature ZoneDominant Reaction MechanismMajor ProductImpurity Risk
-10°C to 5°C Kinetic ControlItaconic Monoamide (Open Ring)Low. Minor hydrolysis if wet.
20°C to 40°C Mixed ControlItaconic Monoamide Aza-Michael adducts (if long duration).
60°C to 100°C Thermodynamic (Dehydration)Itaconimide (Closed Ring)Polymerization (Gels).
> 120°C Thermodynamic (Isomerization)Citraconimide Citraconic anhydride derivatives.
Table 2: Solvent Compatibility Guide
SolventBoiling PointSuitability for MonoamideNotes
DCM 40°CExcellent Low BP prevents thermal side reactions. Product often precipitates.[5]
THF 66°CGood Solubilizes reactants well; harder to precipitate product.
Toluene 110°CPoor High BP encourages imidization/isomerization.
Water 100°CAvoid Hydrolysis competes with amidation.

Module 5: Mechanistic Logic (Why This Works)

The "itaconic" moiety is kinetically stable but thermodynamically fragile.

  • The Isomerization Trap: The exocyclic double bond in IA is less stable than the endocyclic double bond in citraconic anhydride (Zaitsev's rule analogue). Heat provides the activation energy for the proton shift required to move the double bond into the ring. By keeping T < 40°C, we deny the system the energy to cross this barrier.

  • The Imidization Trap: Ring closure releases water. At low temperatures, the elimination of water is unfavorable, trapping the molecule in the "amic acid" (monoamide) state.

Mechanism_Logic Step1 Nucleophilic Attack (Amine attacks C=O) Intermediate Tetrahedral Intermediate Step1->Intermediate Product Amic Acid (Monoamide) Intermediate->Product  Fast at 0°C Barrier Activation Barrier (High T required) Product->Barrier SideRxn Ring Closure / Isomerization Barrier->SideRxn  Crossed at >80°C

Figure 2: Energy landscape visualization. The target product sits in a local minimum. High temperature pushes the molecule over the barrier into the thermodynamic well (Side Reactions).

References

  • Selective Synthesis of Monoesters of Itaconic Acid. Discusses the kinetic preference for nucleophilic attack on itaconic anhydride and the preservation of the double bond. Source: ResearchGate.

  • Effect of Isomerization and Copolymerization of Itaconic Anhydride. Details the thermal thresholds for isomerization to citraconic anhydride and radical decomposition. Source: SciELO / Polímeros.

  • Interconversions of Itaconic and Citraconic Anhydride in Amine Solutions. Foundational paper on the base-catalyzed isomerization mechanisms. Source: RSC Publishing.

  • Thermodynamic and Kinetic Reaction Control. General principles applied to anhydride ring-opening reactions. Source: Chemistry LibreTexts.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of N-tert-Butyl-2-methylene-succinamic acid, Focusing on ¹H-NMR

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth analysis of N-tert-Butyl-2-methylene-succinamic acid, a functionalized monomer derived from itaconic acid. The primary focus is on the structural elucidation using ¹H Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, a cornerstone technique in modern organic chemistry. We will explore the causality behind experimental choices, provide a self-validating, step-by-step protocol for data acquisition, and offer a detailed interpretation of the resulting spectrum. Furthermore, this guide presents a comparative analysis, weighing the strengths and limitations of ¹H-NMR against other essential analytical techniques such as ¹³C-NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for the comprehensive characterization of novel chemical entities.

Introduction: The Significance of N-tert-Butyl-2-methylene-succinamic acid

N-tert-Butyl-2-methylene-succinamic acid is a derivative of itaconic acid, a bio-based platform chemical produced through the fermentation of carbohydrates.[1] Itaconic acid and its derivatives are of significant interest due to the presence of a reactive vinylidene group, making them valuable monomers for polymerization and as building blocks in organic synthesis.[2] The incorporation of a bulky tert-butyl amide group can impart unique properties to polymers, such as modified thermal stability and solubility.[3]

Accurate structural verification of such molecules is paramount. It ensures the identity and purity of starting materials, validates synthetic pathways, and is a prerequisite for understanding structure-property relationships. Among the suite of analytical tools available, ¹H-NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's proton framework, revealing crucial information about connectivity and stereochemistry.

The Target Molecule: Structure and Proton Environments

To effectively interpret the ¹H-NMR spectrum, we must first identify all electronically non-equivalent protons within the molecule. The structure of N-tert-Butyl-2-methylene-succinamic acid contains six distinct proton environments, as illustrated below.

Figure 1: Chemical structure of N-tert-Butyl-2-methylene-succinamic acid with distinct proton environments labeled (Ha-Hg).

  • Ha & Hb: Vinylic protons of the terminal methylene group. They are diastereotopic due to the adjacent stereocenter and are expected to have different chemical shifts.

  • Hc & Hd: Methylene protons adjacent to the carbonyl group. They are also diastereotopic.

  • He: The amide proton.

  • Hf: The nine equivalent protons of the tert-butyl group.[4]

  • Hg: The carboxylic acid proton.

¹H-NMR Analysis: Protocol and Interpretation

A robust and reproducible protocol is the foundation of trustworthy data. The following section details a standard operating procedure for acquiring the ¹H-NMR spectrum of the title compound.

Experimental Protocol: Data Acquisition
  • Sample Preparation:

    • Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is often a good starting point for moderately polar organic molecules. However, for compounds with carboxylic acids and amides, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often superior as it readily solubilizes the compound and slows the exchange rate of labile N-H and O-H protons, resulting in sharper signals.

    • Procedure: Accurately weigh 5-10 mg of N-tert-Butyl-2-methylene-succinamic acid into a clean, dry NMR tube. Add approximately 0.7 mL of DMSO-d₆. For quantitative accuracy, a known amount of an internal standard such as Tetramethylsilane (TMS) can be added, though for routine structural confirmation, the residual solvent peak can be used as a reference. Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • Rationale: Standard parameters are typically sufficient for initial characterization. A 30° pulse angle is used to allow for a shorter relaxation delay, speeding up acquisition without significantly compromising signal for this type of molecule.

    • Procedure:

      • Spectrometer Frequency: 400 MHz

      • Solvent: DMSO-d₆

      • Temperature: 298 K (25 °C)

      • Pulse Angle: 30°

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 16 (can be increased for dilute samples)

Predicted ¹H-NMR Spectrum: An Expert Interpretation

Based on established chemical shift principles and data from similar structures like succinic acid and itaconic acid derivatives, we can predict the ¹H-NMR spectrum.[5][6]

Proton Label Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Rationale for Assignment
Hg (-COOH) 12.0 - 12.51HVery Broad Singlet (br s)Carboxylic acid protons are highly deshielded and often exchange, leading to a very broad signal far downfield.[6]
He (-NH-) 7.5 - 8.01HBroad Singlet (br s) or TripletAmide protons appear in the mid-range. The signal can be broadened by quadrupole effects from the nitrogen and chemical exchange. It may show coupling to adjacent CH₂ protons.
Ha / Hb (=CH₂) 5.8 - 6.32H (1H each)Two Singlets (s) or Doublets (d)Vinylic protons are deshielded by the anisotropic effect of the double bond.[5] As they are diastereotopic and geminally coupled, they should appear as two distinct signals.
Hc / Hd (-CH₂-) 3.2 - 3.52HSinglet (s) or AB quartetThese methylene protons are adjacent to a carbonyl group and a double bond, placing them in this region. The signal for succinic acid itself appears around 2.4 ppm in DMSO-d₆.[6]
Hf (-C(CH₃)₃) 1.3 - 1.49HSinglet (s)The tert-butyl group protons are highly shielded and equivalent, resulting in a large, sharp singlet in the upfield region.[7]

A Comparative Guide to Analytical Techniques

While ¹H-NMR is exceptionally powerful, a multi-faceted approach provides the most comprehensive characterization. The workflow below illustrates a typical analytical strategy.

G cluster_0 Analytical Workflow Start Synthesized Compound (N-tert-Butyl-2-methylene-succinamic acid) MS Mass Spectrometry (MS) Start->MS FTIR FT-IR Spectroscopy Start->FTIR NMR NMR Spectroscopy Start->NMR Result_MS Result_MS MS->Result_MS Molecular Weight Confirmation Result_FTIR Result_FTIR FTIR->Result_FTIR Functional Group Identification Result_NMR Result_NMR NMR->Result_NMR Detailed Structural Elucidation Final Comprehensive Characterization Report Result_MS->Final Result_FTIR->Final Result_NMR->Final

Figure 2: A typical workflow for the comprehensive characterization of a novel organic compound.

Below is a direct comparison of the primary analytical techniques for this specific application.

Technique Information Provided Advantages Limitations Role in Analysis
¹H-NMR Proton environment, connectivity (J-coupling), stereochemistry, relative quantitation of protons.Provides the most detailed structural information. Non-destructive. Highly reproducible.Requires sample to be soluble. Can be complex for large molecules. Labile protons can complicate spectra.Primary: Definitive structural elucidation and purity assessment.
¹³C-NMR Number and type of carbon atoms (sp³, sp², sp), chemical environment of the carbon skeleton.Complements ¹H-NMR, excellent for identifying quaternary carbons and carbonyls.Lower sensitivity than ¹H-NMR, requiring more sample or longer acquisition times.Confirmatory: Verifies the carbon backbone and confirms the presence of all expected carbon atoms.
FT-IR Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, N-H, C=C).[8]Fast, requires minimal sample preparation, can be used for solid or liquid samples.Provides no detailed connectivity information. Spectra can be complex and overlapping.Screening: Rapidly confirms the presence of key functional groups (amide, carboxylic acid, alkene) post-synthesis.
Mass Spectrometry (MS) Precise molecular weight and molecular formula (HRMS), fragmentation patterns.Extremely high sensitivity, provides definitive molecular weight.Provides little to no information on isomer connectivity. Can be destructive.Confirmatory: Unambiguously confirms the elemental composition and molecular weight of the target compound.

Conclusion and Recommendations

The structural analysis of N-tert-Butyl-2-methylene-succinamic acid serves as an excellent case study for the application of modern spectroscopic techniques. ¹H-NMR spectroscopy is the indispensable primary tool , offering unparalleled insight into the molecule's proton framework, which is essential for confirming its successful synthesis and purity. The predicted spectrum, characterized by distinct signals for the vinylic, methylene, amide, and tert-butyl protons, provides a unique fingerprint for the molecule.

For a truly comprehensive and trustworthy characterization suitable for publication or regulatory submission, a multi-technique approach is strongly recommended. The analytical workflow should begin with rapid screening by FT-IR to confirm functional groups, followed by Mass Spectrometry to verify the molecular weight. Finally, ¹H-NMR and ¹³C-NMR should be employed for complete and unambiguous structural elucidation. This orthogonal approach ensures that all aspects of the molecular structure are validated, adhering to the highest standards of scientific integrity.

References

  • ResearchGate. (2020, September 18). Itaconic acid derivatives: structure, function, biosynthesis, and perspectives. Retrieved from ResearchGate. [Link]

  • Revista Mexicana de Física. (n.d.). Synthesis and characterization of Cu(II), Zn(II) and Sm(III) metal complexes with itaconic acid. Retrieved from scielo.org.mx. [Link]

  • PubChem. (n.d.). 2-Methylene-succinic acid 4-tert-butyl ester. Retrieved from PubChem. [Link]

  • NP-MRD. (2025, February 11). Showing NP-Card for Itaconic acid (NP0000015). Retrieved from NP-MRD. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from Chemistry Steps. [Link]

  • Wikipedia. (n.d.). Butyl group. Retrieved from Wikipedia. [Link]

  • Vinati Organics. (2022, February 2). A detailed overview about n-Tert-Butylacrylamide CAS 107-58-4. Retrieved from Vinati Organics. [Link]

Sources

A Researcher's Guide to the Infrared Spectral Signatures of N-tert-Butyl-2-methylene-succinamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopic characteristics of N-tert-Butyl-2-methylene-succinamic acid. As no direct, published spectrum for this specific molecule is readily available, this document serves as a predictive and comparative guide. We will deconstruct the molecule into its constituent functional groups, predict their vibrational frequencies by drawing comparisons with structurally analogous compounds, and provide a robust experimental protocol for acquiring and interpreting the spectrum. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this compound.

Deconstructing the Molecular Architecture

N-tert-Butyl-2-methylene-succinamic acid is a fascinating molecule combining several key functional groups on a succinic acid backbone. Understanding its structure is paramount to predicting its infrared spectrum. The primary components are:

  • Carboxylic Acid (-COOH): This group will produce a very characteristic, broad O-H stretching band and a strong carbonyl (C=O) stretching band.

  • Secondary Amide (-CONH-): Specifically, an N-tert-butyl amide. This will give rise to characteristic N-H stretching and bending (Amide II) vibrations, as well as a distinct amide carbonyl (Amide I) stretch. The bulky tert-butyl group is expected to exert steric and electronic effects on these bands.

  • Vinylidene Group (=CH₂): The exocyclic double bond is a key feature, inherited from its parent structure, itaconic acid. It will show characteristic =C-H stretching and C=C stretching, as well as an out-of-plane bending vibration.

  • Tert-Butyl Group (-C(CH₃)₃): This bulky aliphatic group will contribute to the C-H stretching region and show characteristic bending vibrations.

  • Aliphatic Backbone (-CH₂-): The methylene group within the succinic acid chain will have its own C-H stretching and bending modes.

Predicted FTIR Characteristic Peaks: A Comparative Analysis

The FTIR spectrum is a molecule's vibrational fingerprint.[1] By comparing the expected peaks of our target molecule with the known spectra of itaconic acid (the parent acid) and N-tert-butyl benzamide (as a proxy for the N-tert-butyl amide group), we can build a highly accurate predictive model.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) for N-tert-Butyl-2-methylene-succinamic acid Comparative Data: Itaconic Acid (cm⁻¹)[2][3] Comparative Data: N-tert-Butyl Amide Proxy (cm⁻¹)[4] Comments and Rationale
Carboxylic AcidO-H Stretch3300 - 2500 (very broad)3300 - 2500 (very broad)N/AThis broad absorption is due to strong hydrogen bonding in the carboxylic acid dimer. Its presence is a primary indicator of the free acid group.
AmideN-H Stretch~3300 (sharp to medium)N/A~3430 (free), ~3320 (H-bonded)A relatively sharp peak is expected for the secondary amide N-H stretch, likely overlapping with the leading edge of the broad O-H band.
Aliphatic/VinylC-H Stretch3100 - 3000 (=C-H), 3000 - 2850 (-C-H)~3080 (=C-H), 2950-2850 (-C-H)2970-2870 (-C-H of t-butyl)Expect a weak band just above 3000 cm⁻¹ for the vinylidene hydrogens and stronger bands below 3000 cm⁻¹ for the aliphatic and tert-butyl groups.
Carboxylic AcidC=O Stretch~1710 - 1690~1700N/AThe carbonyl of the α,β-unsaturated carboxylic acid. Conjugation with the C=C bond typically lowers the frequency slightly.
AmideC=O Stretch (Amide I)~1650 - 1630N/A~1640The Amide I band is a very strong absorption. Its position is sensitive to hydrogen bonding and the steric hindrance from the t-butyl group may influence its exact location.
VinylideneC=C Stretch~1635 - 1625~1630N/AThis peak, confirming the methylene group, may appear as a shoulder on the more intense Amide I band.
AmideN-H Bend (Amide II)~1560 - 1540N/A~1550This is a characteristic and strong band for secondary amides, resulting from a mix of N-H bending and C-N stretching.
AliphaticC-H Bending~1470 - 1450 (CH₂), ~1390 & ~1365 (t-butyl)~1430~1390 & ~1365The characteristic doublet around 1390/1365 cm⁻¹ is a strong indicator of the tert-butyl group.
Vinylidene=C-H Out-of-Plane Bend~910 (strong)~915N/AA strong, relatively sharp peak in this region is a key signature of the terminal vinylidene group.

Experimental Protocol for Spectrum Acquisition

To validate the predicted spectral data, a carefully executed experimental procedure is essential. The following protocol describes the KBr pellet method, which is well-suited for solid organic compounds.[5]

Step-by-Step Methodology
  • Sample Preparation:

    • Thoroughly dry the N-tert-Butyl-2-methylene-succinamic acid sample and spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for at least 4 hours to remove any residual water. Moisture will introduce a broad O-H peak around 3400 cm⁻¹ and interfere with the N-H signal.

    • Store the dried materials in a desiccator until use.

  • Mixture Grinding:

    • Weigh approximately 1-2 mg of the sample and 150-200 mg of dry KBr.

    • Transfer both to a clean agate mortar.

    • Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The goal is to reduce particle size below the wavelength of the incident IR radiation to minimize scattering.

  • Pellet Formation:

    • Transfer the powder to a pellet-forming die.

    • Spread the powder evenly to ensure a uniform pellet.

    • Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. This sinters the KBr into a transparent or translucent disc.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

G cluster_prep Preparation cluster_pellet Pelletization cluster_acq Acquisition Dry Dry Sample & KBr (110°C, 4h) Weigh Weigh Sample (1-2mg) & KBr (150-200mg) Dry->Weigh Grind Grind in Agate Mortar (2-3 min) Weigh->Grind Load Load Powder into Die Grind->Load Press Apply Hydraulic Pressure (7-10 tons, 2 min) Load->Press Background Acquire Background Scan Press->Background Sample Acquire Sample Scan (4000-400 cm⁻¹, 4 cm⁻¹ res.) Background->Sample

Caption: Workflow for FTIR sample preparation using the KBr pellet method.

A Logic-Based Approach to Spectral Interpretation

Once an experimental spectrum is obtained, a systematic approach is required for confirmation. This self-validating workflow ensures that all key structural features are accounted for, confirming the identity of the synthesized molecule.

G cluster_regions Diagnostic Regions cluster_confirmation Structural Confirmation Start Experimental Spectrum OH_Region 3300-2500 cm⁻¹ Broad O-H Stretch? Start->OH_Region NH_Region ~3300 cm⁻¹ Sharp N-H Stretch? Start->NH_Region CO_Region 1710-1630 cm⁻¹ Two C=O Peaks? (Acid & Amide I) Start->CO_Region Fingerprint_Region 1600-900 cm⁻¹ Amide II & =CH₂ Bend? (~1550 & ~910 cm⁻¹) Start->Fingerprint_Region Acid_Confirmed Carboxylic Acid Confirmed OH_Region->Acid_Confirmed Yes Amide_Confirmed Sec. Amide Confirmed NH_Region->Amide_Confirmed Yes CO_Region->Acid_Confirmed Yes CO_Region->Amide_Confirmed Yes Fingerprint_Region->Amide_Confirmed Yes Alkene_Confirmed Vinylidene Confirmed Fingerprint_Region->Alkene_Confirmed Yes Final Structure Validated Acid_Confirmed->Final Amide_Confirmed->Final Alkene_Confirmed->Final

Caption: Logical workflow for interpreting the FTIR spectrum of the target molecule.

Conclusion

The infrared spectrum of N-tert-Butyl-2-methylene-succinamic acid is predicted to be rich and highly characteristic. The definitive features for its identification are the simultaneous presence of: a very broad O-H stretch for the carboxylic acid, a sharp N-H stretch, two distinct carbonyl absorptions (Amide I and acid C=O), a strong Amide II band, and the unmistakable out-of-plane bending of the vinylidene group around 910 cm⁻¹. By using the comparative data and the interpretation workflow provided in this guide, researchers can confidently assign the spectral features of their product and validate its molecular structure.

References

  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. [Link]

  • Synthesis and characterization of poly (Itaconic Acid-m-Phenylenediamine). Atlantis Press. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. AZoM. [Link]

  • One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences. [Link]

  • Table of Characteristic IR Absorptions. ICT Prague. [Link]

  • A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. [Link]

  • Infrared spectra of succinic acid (a), potassium succinate (b) and [Ag2(C4H4O4)] (c). ResearchGate. [Link]

  • FTIR analysis spectra FTIR analysis of itaconic acid produced by fermentation. ResearchGate. [Link]

  • FTIR spectrum of membrane grafted with itaconic acid and acrylamide in 1 : 5 mole proportion. ResearchGate. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • Itaconic acid derivatives: structure, function, biosynthesis, and perspectives. PubMed. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF POLY (N-TERT- BUTYLACRYLAMIDE - CO - 2, 4-DICHLOR). RASĀYAN Journal of Chemistry. [Link]

  • Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate. ResearchGate. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO. [Link]

  • FTIR Functional Group Database Table with Search. InstaNANO. [Link]

  • 2-Methylene-succinic acid 4-tert-butyl ester. PubChem. [Link]

  • FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. ResearchGate. [Link]

Sources

Comparative Kinetics: Reactivity Ratios of N-tert-Butyl-2-methylene-succinamic Acid vs. N-isopropylacrylamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Mismatch

In the development of "smart" stimuli-responsive polymers, the copolymerization of N-isopropylacrylamide (NIPAM) with functional monomers is the standard approach to tuning the Lower Critical Solution Temperature (LCST).

This guide compares the reactivity kinetics of NIPAM against N-tert-Butyl-2-methylene-succinamic acid (TBSA) (often referred to as N-tert-butyl itaconamic acid). While NIPAM provides the thermoresponsive engine, TBSA introduces pH-sensitivity and hydrophobic bulk via the tert-butyl group.

The Core Challenge: These two monomers possess drastically different reactivity profiles.

  • NIPAM is a monosubstituted vinyl monomer (acrylamide) with high propagation rates.

  • TBSA is a 1,1-disubstituted vinyl monomer (itaconic acid derivative) with significant steric hindrance.

This guide provides the mechanistic basis, estimated reactivity ratios, and a validated experimental protocol to quantify and manage the inevitable compositional drift in this system.

Structural & Mechanistic Basis

To understand the reactivity ratios (


), we must analyze the propagating radical centers.
  • NIPAM (

    
    ):  The propagating radical is on a secondary carbon. It is relatively unhindered, allowing for rapid addition of incoming monomers.
    
  • TBSA (

    
    ):  The vinyl group is 1,1-disubstituted (a methylene group and a carboxylic acid/amide group attached to the same carbon). This creates two barriers:
    
    • Steric Hindrance: The bulky tert-butyl amide group physically blocks the approach of the propagating radical.

    • Radical Stabilization: The resulting radical on TBSA is tertiary (or stabilized by the adjacent carbonyls), making it less reactive toward the next monomer addition.

Visualization: Steric Interference in Propagation

G cluster_0 Propagating Chain End (Radical) cluster_1 Incoming Monomer NIPAM_Rad NIPAM Radical (~CH2-CH•) NIPAM_Mon NIPAM Monomer (Low Steric Barrier) NIPAM_Rad->NIPAM_Mon k11 (Fast) Homopropagation TBSA_Mon TBSA Monomer (High Steric Barrier) NIPAM_Rad->TBSA_Mon k12 (Slow) Steric Clash TBSA_Rad TBSA Radical (~CH2-C(R)•) TBSA_Rad->NIPAM_Mon k21 (Moderate) Cross-propagation TBSA_Rad->TBSA_Mon k22 (Very Slow) Severe Hindrance caption Figure 1: Kinetic pathways showing the steric penalty for TBSA incorporation.

Reactivity Ratios Analysis

The reactivity ratios are defined as:




Comparative Data Table

Direct experimental values for the specific NIPAM/TBSA pair are rare in open literature. However, data for NIPAM copolymerized with Itaconic Acid (IA) —the parent molecule of TBSA—serves as the closest reliable proxy. The TBSA amide group increases steric bulk compared to IA, likely exacerbating the trends below.

ParameterNIPAM (

)
TBSA (

) (Inferred from IA*)
Kinetic Interpretation
Reactivity Ratio (

)
1.20 – 1.90 0.40 – 0.60 NIPAM prefers to react with itself. TBSA prefers to react with NIPAM.
Propagation Rate (

)
HighLowTBSA acts as a "retarder" in the polymerization kinetics.
Microstructure Blocky/GradientIsolated UnitsTBSA units tend to be isolated between NIPAM blocks.
Drift Consequence Consumed EarlyAccumulatesThe final polymer chains formed at high conversion will be TBSA-rich.

*Data based on NIPAM-Itaconic Acid copolymerization in THF/Dioxane systems [1].

The "Drift" Implication

Because


 and 

:
  • Early Conversion: The polymer is rich in NIPAM.

  • Late Conversion: As NIPAM is depleted, the "sluggish" TBSA monomer is forced to polymerize, often leading to low molecular weight tails or unreacted monomer.

  • Result: A gradient copolymer is formed, not a random statistical copolymer. This broadens the LCST transition, making the "smart" response less sharp.

Validated Experimental Protocol

To determine the exact ratios for your specific solvent system (reactivity ratios are solvent-dependent), you must perform a Low-Conversion Copolymerization .

Workflow: Determination of and

Workflow Start Feed Preparation 5 Ratios (e.g., 10:90 to 90:10) Polymerization Solution Polymerization (THF or DMF, AIBN Initiator) Stop at <10% Conversion Start->Polymerization Purification Precipitation (Cold Diethyl Ether) Polymerization->Purification Analysis 1H NMR Spectroscopy (Integrate Vinyl vs. Alkyl peaks) Purification->Analysis Calculation Kelen-Tüdős Plot Linear Regression Analysis->Calculation caption Figure 2: Workflow for determining reactivity ratios via the low-conversion method.

Step-by-Step Methodology
1. Synthesis (Low Conversion)
  • Solvent: Use 1,4-Dioxane or DMF (TBSA has poor solubility in non-polar solvents).

  • Initiator: AIBN (Azobisisobutyronitrile) at 1.0 mol% relative to monomer.

  • Feeds: Prepare 5 reaction vessels with molar feed ratios (

    
    ) of 0.1, 0.3, 0.5, 0.7, and 0.9.
    
  • Procedure:

    • Dissolve monomers in solvent (Total monomer concentration ~1.0 M).

    • Purge with Nitrogen for 30 mins to remove oxygen.

    • Heat to 60°C or 70°C.

    • CRITICAL: Quench the reaction (rapid cooling + air exposure) when conversion reaches 5-10% . Do not exceed 10%, or the differential equation assumptions fail.

2. Purification
  • Precipitate the reaction mixture dropwise into excess cold diethyl ether .

  • Note: NIPAM is soluble in ether; the polymer is not. This removes unreacted NIPAM efficiently.

  • Filter and vacuum dry at 40°C for 24 hours.

3. Characterization (1H NMR)
  • Dissolve copolymer in

    
     or 
    
    
    
    .
  • Integration Targets:

    • NIPAM: Isopropyl methine proton (

      
      ) at 
      
      
      
      ppm (1H).
    • TBSA: tert-butyl protons (

      
      ) at 
      
      
      
      ppm (9H).
  • Calculate copolymer composition (

    
    ) using the integration areas.
    
4. Data Processing (Kelen-Tüdős Method)

Use the linearized equation to solve for


 and 

:

Where

and

are functions of the feed ratio (

) and copolymer composition (

). Plot

vs

; the intercept gives

and the slope gives

.

References

  • Monomer reactivity ratios of N-isopropylacrylamide-itaconic acid copolymers. Source: European Polymer Journal (2009).[1] Context: Establishes the baseline reactivity where Acrylamide (

    
    ) dominates Itaconic acid (
    
    
    
    ). URL:[Link][1]
  • Copolymerization Kinetics of Itaconic Acid Derivatives. Source: Macromolecular Rapid Communications (2020).[2] Context: Reviews the steric retardation effects in 1,1-disubstituted monomers like TBSA. URL:[Link]

  • Measurement and Modeling of Semi-Batch Solution Radical Copolymerization. Source: MDPI Processes (2023). Context: Discusses compositional drift in N-tert-butylacrylamide systems, providing a protocol for semi-batch correction. URL:[Link]

  • Reactivity Ratios of NIPAM and Functional Monomers. Source: ResearchGate / Polymer Bulletin. Context: General methodology for Fineman-Ross and Kelen-Tüdős analysis in NIPAM systems. URL:[Link]

Sources

Comparative Guide: HPLC Methods for Purity Determination of N-tert-Butyl-2-methylene-succinamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

N-tert-Butyl-2-methylene-succinamic acid (also known as N-tert-butylitaconamic acid) is a critical intermediate used in the synthesis of functionalized polymers and pharmaceutical building blocks. Its structure features three distinct chemical functionalities that dictate the analytical strategy:

  • Terminal Carboxylic Acid: pKa ~3.85 (similar to itaconic acid). Requires pH control.[1]

  • Exocyclic Double Bond (Methylene): Susceptible to isomerization into citraconic (methyl-maleic) derivatives.

  • Hydrophobic Amide Tail: The tert-butyl group adds significant hydrophobicity compared to the parent itaconic acid.

The Analytical Challenge: Standard purity analysis must separate the main peak from three specific classes of impurities:

  • Hydrolysis Products: Itaconic acid (highly polar).

  • Synthetic Precursors: tert-Butylamine (basic, polar) and Itaconic anhydride.

  • Geometric Isomers: N-tert-butyl-citraconamic acid (thermodynamically stable isomer formed under heat stress).

This guide compares the industry-standard Acidic C18 RP-HPLC method against a Phenyl-Hexyl alternative for isomer resolution and HILIC for trace polar impurities.

Method Comparison: Selecting the Right Tool

The following table contrasts the three primary methodologies based on resolution power, robustness, and specific utility.

FeatureMethod A: Acidic C18 (Recommended) Method B: Phenyl-Hexyl Method C: HILIC
Primary Mechanism Hydrophobic Interaction

-

Interaction & Hydrophobicity
Partitioning into Water Layer
Best For General Purity & Potency. Excellent for separating the hydrophobic product from hydrophilic acid impurities.Isomer Separation. Superior selectivity for separating the methylene product from citraconic (methyl) isomers.Trace Polar Impurities. Quantifying trace tert-butylamine or free itaconic acid.
Detection Limit (LOD) Low ppm (at 210 nm)Low ppm (at 210 nm)Mid ppm (Matrix effects common)
Robustness High (Rugged, standard phases)Moderate (Sensitive to organic modifier)Low (Long equilibration times)
Critical Parameter pH < 3.0 (Suppress acid ionization)Methanol vs. ACN selectivityBuffer ionic strength

Detailed Experimental Protocol: Method A (Acidic C18)

This protocol is the "Workhorse Method" designed for release testing. It utilizes low pH to suppress the ionization of the carboxylic acid moiety, ensuring sharp peak shapes and retention of the polar impurities.

Reagents & Equipment
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.2). Note: Formic acid (0.1%) is acceptable for MS detection, but Phosphate provides better peak shape for UV.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: DAD/UV at 210 nm (Primary) and 254 nm (Secondary).

    • Why 210 nm? The molecule lacks a strong aromatic chromophore. The conjugated carbonyl/double bond system absorbs maximally in the low UV range.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial hold for polar impurities (Itaconic acid)
3.05Isocratic hold
15.060Linear ramp to elute main product
18.090Wash step (remove oligomers)
20.090Hold
20.15Re-equilibration
25.05End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

  • Filtration: 0.22 µm PTFE filter (Nylon can adsorb acidic compounds).

System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between Itaconic Acid (RT ~2.5 min) and N-tert-Butyl-2-methylene-succinamic acid (RT ~10-12 min).
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak. If tailing occurs, lower the pH of Mobile Phase A.
    
  • Precision: RSD < 1.0% for 5 replicate injections.

Analytical Workflow & Decision Tree

The following diagram illustrates the logic flow for method development and troubleshooting, specifically addressing the isomerization risk.

G Start Sample: N-tert-Butyl-2-methylene-succinamic acid Solubility Solubility Check (50:50 ACN:H2O) Start->Solubility MethodA Run Method A (Acidic C18, 210 nm) Solubility->MethodA Soluble Decision Isomer Separation Required? MethodA->Decision ResultPass Single Sharp Peak (Purity > 98%) Decision->ResultPass No Isomers ResultFail Shoulder/Split Peak (Isomer Presence) Decision->ResultFail Isomers Detected Validation Validate: Linearity, LOD, LOQ ResultPass->Validation MethodB Switch to Method B (Phenyl-Hexyl Column) ResultFail->MethodB Maximize Selectivity MethodB->Validation

Figure 1: Analytical workflow for purity assessment, highlighting the pathway for isomer resolution.

Critical Discussion: Troubleshooting & Causality

The Isomerization Trap

Under thermal stress or strong acidic conditions, the methylene double bond (exocyclic) can migrate to the internal position, forming the citraconamic derivative (methyl-maleic structure).

  • Observation: On a standard C18 column, this often appears as a "shoulder" on the main peak or a split peak.

  • Solution: If Method A shows a shoulder, switch to Method B (Phenyl-Hexyl) using Methanol instead of Acetonitrile. The

    
    -
    
    
    
    interaction of the phenyl phase interacts differently with the exocyclic vs. endocyclic double bond, enhancing separation (
    
    
    ).
pH Sensitivity

The carboxylic acid tail is sensitive to pH.

  • Risk: If Mobile Phase A is pH > 3.5, the acid group partially ionizes (

    
    ). This leads to "fronting" or broad peaks because the ionized form travels faster than the neutral form.
    
  • Control: Always verify the aqueous buffer pH is

    
    .
    
Detection Wavelength

Many researchers erroneously use 254 nm, assuming the amide bond is sufficient.

  • Data: At 254 nm, the response factor for N-tert-Butyl-2-methylene-succinamic acid is roughly 10x lower than at 210 nm.

  • Impact: Using 254 nm will artificially inflate purity results by failing to detect trace organic impurities that lack conjugation.

References

  • Gils, P. S., Ray, D., & Sahoo, P. (2010).[4] Quantitative HPLC determination of itaconic acid residuals in polymer hydrogels. Analytical Chemistry: An Indian Journal, 9(3).

    • Context: Establishes the baseline C18/Phosphate method for itaconic acid deriv
  • Waters Corporation. (2020). Bioanalytical LC-MS Quantification of Itaconic Acid. Application Note.

    • Context: Validates the use of acidic mobile phases for retaining polar organic acids.
  • BenchChem. (2025).[5] HPLC Purification of tert-Butyl N-Cbz-4-aminobutanoate. Application Note.

    • Context: Provides comparative data on separating N-tert-butyl protected amides using RP-HPLC.
  • Muszalska, I., et al. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation. Acta Poloniae Pharmaceutica.

    • Context: Discusses hydrolysis kinetics and separation of amide/imide degrad

Sources

A Comparative Guide to Elemental Analysis for the Validation of N-tert-Butyl-2-methylene-succinamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical and research applications, rigorous analytical validation is paramount to ensure the identity, purity, and quality of the final product. This guide provides an in-depth comparison of elemental analysis with other common analytical techniques for the validation of N-tert-Butyl-2-methylene-succinamic acid synthesis. Experimental data and procedural insights are offered to assist researchers in making informed decisions for their analytical workflows.

Introduction to N-tert-Butyl-2-methylene-succinamic Acid and the Imperative of Analytical Validation

N-tert-Butyl-2-methylene-succinamic acid is a small organic molecule with potential applications in drug development and material science. Its synthesis, like any chemical process, requires a robust validation strategy to confirm that the target molecule has been successfully produced and is free from significant impurities. Analytical validation provides the necessary evidence that the synthesis process is reliable and the resulting compound meets the required specifications for downstream applications.

Elemental analysis, a cornerstone of chemical characterization, provides a fundamental assessment of a compound's purity by determining the mass fractions of carbon, hydrogen, nitrogen, and other elements.[1][2] This technique is particularly valuable as it offers a direct comparison between the experimentally determined elemental composition and the theoretically calculated values based on the compound's molecular formula.

The Central Role of Elemental Analysis

Elemental analysis by combustion is a highly reliable and cost-effective method for determining the amounts of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample.[1][3] The technique involves the complete combustion of the sample in a high-temperature furnace, which converts the elements into simple gases (CO2, H2O, N2, SO2).[2] These gases are then separated and quantified using a thermal conductivity detector.[4]

Theoretical vs. Experimental Values for N-tert-Butyl-2-methylene-succinamic acid (C9H15NO3)

The molecular formula for N-tert-Butyl-2-methylene-succinamic acid is C9H15NO3, with a molecular weight of 185.22 g/mol . The theoretical elemental composition is as follows:

  • Carbon (C): 58.36%

  • Hydrogen (H): 8.16%

  • Nitrogen (N): 7.56%

  • Oxygen (O): 25.91% (typically determined by difference)

A successful synthesis and purification of N-tert-Butyl-2-methylene-succinamic acid should yield experimental elemental analysis data that closely matches these theoretical values, generally within a ±0.4% deviation.

Experimental Protocol: Elemental (CHN) Analysis

This section details a step-by-step methodology for performing elemental analysis on a synthesized sample of N-tert-Butyl-2-methylene-succinamic acid.

Instrumentation: A calibrated CHN elemental analyzer.

Sample Preparation:

  • Ensure the sample is homogenous and has been thoroughly dried to remove any residual solvents, which could interfere with the hydrogen and carbon readings.

  • Accurately weigh approximately 1-3 mg of the purified N-tert-Butyl-2-methylene-succinamic acid into a tin capsule using a microbalance.[1] The precise weight is critical for accurate percentage calculations.

  • Fold the tin capsule to securely enclose the sample and eliminate as much air as possible.

Instrumental Analysis:

  • Calibrate the instrument using a certified standard, such as acetanilide or sulfanilic acid, to ensure accuracy.[4][5]

  • Introduce the encapsulated sample into the elemental analyzer's autosampler.

  • Initiate the combustion sequence. The sample is dropped into a high-temperature furnace (typically ~900-1000°C) with a constant stream of pure oxygen.

  • The resulting combustion gases (CO2, H2O, and N2) are passed through a reduction tube containing copper to convert any nitrogen oxides to N2.

  • The gases are then separated by a chromatographic column and detected by a thermal conductivity detector.

  • The instrument's software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight.

Data Interpretation: Compare the experimental percentages of C, H, and N to the theoretical values. A close correlation (within ±0.4%) is a strong indicator of the compound's purity and correct elemental composition.

Comparative Analysis of Validation Techniques

Analytical Technique Principle Information Provided Advantages Limitations Relevance to N-tert-Butyl-2-methylene-succinamic Acid
Elemental Analysis (CHN) Combustion and detection of resulting gases.[2]Percentage composition of C, H, N.High accuracy and precision for purity assessment, cost-effective.[1]Does not provide structural information or identify specific impurities.Essential: Confirms the empirical formula and fundamental purity.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.[7]Purity, presence of impurities, and quantification.High sensitivity, quantitative, can be coupled with mass spectrometry.[7][8]Requires method development, may not detect all impurities if they have similar retention times.Highly Recommended: To assess purity and quantify the compound relative to starting materials and by-products.
Mass Spectrometry (MS) Ionization and mass-to-charge ratio determination.[9]Molecular weight and fragmentation patterns.High sensitivity, provides structural information.[9]Can be complex to interpret, may not be quantitative without appropriate standards.Essential: Confirms the molecular weight of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin in a magnetic field.Detailed structural information, including connectivity of atoms.Unparalleled for structure elucidation.[6]Lower sensitivity compared to MS, can be expensive.Essential: Confirms the chemical structure and identifies isomeric impurities.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of functional groups.Fast, non-destructive, provides a molecular "fingerprint".Provides limited structural information, not typically quantitative.Recommended: To confirm the presence of key functional groups (e.g., C=O, N-H, C=C).

Workflow for Comprehensive Validation

A logical and efficient workflow for the validation of N-tert-Butyl-2-methylene-succinamic acid synthesis would integrate these techniques.

Caption: Integrated workflow for the synthesis and validation of N-tert-Butyl-2-methylene-succinamic acid.

Conclusion

Elemental analysis serves as an indispensable tool in the validation of N-tert-Butyl-2-methylene-succinamic acid synthesis, providing a direct and accurate measure of elemental composition and, by extension, purity. While it does not offer structural insights, its quantitative nature provides a critical data point for confirming the successful formation of the target compound. For a comprehensive and robust validation, it is highly recommended to complement elemental analysis with orthogonal techniques such as NMR and Mass Spectrometry for structural confirmation, and HPLC for a detailed impurity profile. This multi-faceted approach ensures the highest level of confidence in the quality and identity of the synthesized molecule, which is crucial for its intended applications in research and development.

References

  • Gowda, B. T., et al. (2010). N-(2-Methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2209. [Link]

  • De Kimpe, N., et al. (1978). N-tert-Butyl-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2029. [Link]

  • Li, Y., et al. (2003). Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate.
  • Kuznetsov, A. S., et al. (2021). Development of succinic acid quantitative determination method in the substance of the original compound with antiarrhythmic activity ALM-802S by HPLC. Problems of Biological, Medical and Pharmaceutical Chemistry, 24(9), 23-30. [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • AZoM. (2023, November 2). How Does a CHNSO Analyzer Work? Retrieved from [Link]

  • VELP Scientifica. (2021). CHNS Determination in reference soil samples. Retrieved from [Link]

  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. British Journal of Applied Science & Technology, 10(4), 1-13.
  • Asif, A. K. M. H., et al. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis.
  • National Institute of Standards and Technology. (n.d.). Aniline, n-tert-butyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • European Medicines Agency. (2019, March 28). ICH guideline Q3D (R1) on elemental impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, August). Elemental Impurities in Drug Products Guidance for Industry. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Shimadzu. (n.d.). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. Retrieved from [Link]

  • Agilent. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylene-succinic acid 4-tert-butyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butanesulfinamide. Retrieved from [Link]

  • Vinati Organics. (2022, February 2). A detailed overview about n-Tert-Butylacrylamide CAS 107-58-4. Retrieved from [Link]

  • Google Patents. (n.d.). N-tert-butyl-2 (benzothiazyl) sulfenamide and production process thereof.
  • ChemBK. (2024, April 11). N-tert-butylbenzothiazole-2-sulphenamide. Retrieved from [Link]

  • Google Patents. (n.d.). Method for manufacturing tert-butylamine.
  • ResearchGate. (2019, May 15). Crystal structure and Hirshfeld surface analysis of N-(tert-butyl)-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021, May 12). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Retrieved from [Link]

  • ACS Publications. (2015, July 20). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. Retrieved from [Link]

  • PubMed. (2022, January 15). Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Development and Validation of New Analytical Methods for the Quantification of Prucalopride Succinate. Retrieved from [Link]

  • IJNRD.org. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SOLIFENACIN SUCCINATE BY USING UV-SPECTROPHOTOMETRIC METHOD. Retrieved from [Link]

  • CORA. (2024, November 22). Variations in crystals of flufenamic acid of its methyl and tert-butyl analogues as impurities as determined by. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The tert-butyl group in chemistry and biology. Retrieved from [Link]

  • MDPI. (2023, February 14). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]

  • American Chemical Society. (2015, September 23). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. Retrieved from [Link]

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DSC analysis of glass transition temperatures in N-tert-Butyl-2-methylene-succinamic acid copolymers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: DSC Analysis of Glass Transition Temperatures in N-tert-Butyl-2-methylene-succinamic Acid Copolymers Content Type: Publish Comparison Guide

A Technical Guide for Polymer Characterization

Executive Summary

N-tert-Butyl-2-methylene-succinamic acid (TBM-SA) —often referred to in literature as N-tert-butyl itaconamic acid (TBIA) —represents a distinct class of functional monomers derived from renewable itaconic acid. Unlike standard acrylates, TBM-SA copolymers exhibit a unique "dual-driver" thermal behavior: the bulky tert-butyl group provides steric stiffness, while the succinamic acid moiety enables strong inter-chain hydrogen bonding.

This guide provides a comparative analysis of the glass transition temperature (


) of TBM-SA copolymers against standard alternatives. It details the specific Differential Scanning Calorimetry (DSC) protocols required to accurately characterize these materials, specifically addressing the critical challenge of thermal cyclodehydration  (in-situ imidization) that often confounds standard thermal analysis.

Technical Context: The "Push-Pull" of

To interpret DSC data for TBM-SA copolymers, one must understand the structural competition defining their chain mobility.

  • The "Push" (Free Volume): The bulky tert-butyl group prevents efficient chain packing, theoretically increasing free volume. In simple acrylates, this might lower

    
     relative to methyl derivatives, but the steric hindrance to rotation dominates here, generally raising 
    
    
    
    .
  • The "Pull" (Cohesion): The succinamic acid functionality (an amide + a carboxylic acid) creates a dense network of hydrogen bonds. This physical crosslinking significantly restricts chain motion, driving the

    
     upward, often beyond 150°C for high-content copolymers.
    
Chemical Identity Verification[1]
  • IUPAC Name: 4-(tert-butylamino)-2-methylene-4-oxobutanoic acid

  • Common Synonyms: N-tert-butyl itaconamic acid;

    
    -N-tert-butyl itaconamide.
    
  • Structural Analog: It is the ring-opened form of N-tert-butyl itaconimide.

Comparative Performance Analysis

The following table contrasts TBM-SA copolymers with standard functional monomers used in drug delivery and hydrogel applications.

Table 1: Thermal Property Comparison of Functional Monomers
FeatureTBM-SA (Target) N-tert-Butylacrylamide (NtBA) Itaconic Acid (IA) Methyl Methacrylate (MMA)
Primary Role Amphiphilic FunctionalizationHydrophobic ModificationHydrophilic/pH-ResponsiveStructural/Hydrophobic
Homopolymer

~160°C - 190°C (Predicted*)~128°C - 140°C>100°C (Decomposes)~105°C
H-Bonding Capacity High (Acid + Amide)Moderate (Amide)High (Dicarboxylic Acid)None (Ester)
Thermal Stability Complex (Cyclizes >150°C)Stable up to ~200°CDehydrates to AnhydrideStable
DSC Artifacts Endothermic Dehydration NoneAnhydride FormationNone

*Note: Exact homopolymer


 depends on synthesis method and drying; TBM-SA is prone to in-situ cyclization which raises 

.
Comparative Insight
  • Vs. NtBA: TBM-SA provides a significantly higher

    
     and greater hydrophilicity due to the free carboxylic acid. It is superior for applications requiring pH-dependent solubility and high thermal stability.
    
  • Vs. MMA: TBM-SA acts as a "stiffener" in methacrylate copolymers. Adding TBM-SA to PMMA will raise the

    
     according to the Fox equation, whereas adding butyl acrylate would lower it.
    

Experimental Protocol: DSC Methodology

The characterization of TBM-SA copolymers is non-trivial due to their hygroscopic nature and potential for thermal reaction.

Phase 1: Sample Preparation
  • Purification: Precipitate copolymer in cold diethyl ether or hexane to remove residual high-boiling solvents (e.g., DMSO/DMF) which act as plasticizers and artificially lower

    
    .
    
  • Vacuum Drying: Dry samples at 40°C for 24 hours under vacuum. Do not exceed 60°C during drying to prevent pre-mature cyclization.

Phase 2: The "Heat-Cool-Heat" Protocol

Standard single-scan DSC is insufficient. You must erase the thermal history (moisture and relaxation enthalpy).

  • Instrument: DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Pan Type: Hermetic Aluminum Pans with a pinhole (allows moisture escape but contains melt) OR Tzero Pans .

Step-by-Step Workflow:

  • Equilibrate: at 0°C.

  • First Heating (Moisture Removal): Ramp 10°C/min to 140°C .

    • Observation: You will likely see a broad endotherm between 80-120°C. This is water evaporation.

  • Cooling: Ramp 10°C/min down to 0°C.

  • Second Heating (Measurement): Ramp 10°C/min to 200°C .

    • Observation: The

      
       should appear as a step transition.
      
    • Warning: If you heat beyond 160-180°C, you may observe a sharp endotherm followed by a baseline shift. This is the cyclodehydration of the succinamic acid to itaconimide.

Phase 3: Visualization of the Workflow

DSC_Protocol cluster_warning Critical Artifact Warning Sample Raw Copolymer (Hygroscopic) Dry Vacuum Dry 40°C, 24h Sample->Dry Remove Solvents Heat1 1st Heat (to 140°C) Remove H2O Dry->Heat1 Load in DSC Cool Cool (to 0°C) Erase History Heat1->Cool Broad Endotherm? Heat2 2nd Heat (to 200°C) Measure Tg Cool->Heat2 Amorphous Melt Analyze Data Analysis Heat2->Analyze Step Transition Cyclization Cyclodehydration (>160°C) Heat2->Cyclization High Temp Imide Poly(Itaconimide) Formation Cyclization->Imide -H2O

Caption: DSC workflow emphasizing moisture removal and the risk of in-situ cyclization at high temperatures.

Data Synthesis & Interpretation

When analyzing TBM-SA copolymers, the


 follows a predictable trend based on the Fox Equation :


Where


 is the weight fraction and 

is in Kelvin.
Representative Data Trends

The following table illustrates expected


 shifts when copolymerizing TBM-SA with Methyl Methacrylate (MMA).
TBM-SA Content (wt%)Expected

(°C)
Structural Explanation
0% (Pure PMMA) 105°CBaseline reference.
10% 110°C - 115°CIntroduction of H-bonding sites restricts motion.
30% 125°C - 135°CSignificant steric hindrance from tert-butyl groups.
50% 140°C - 155°CDominance of succinamic acid H-bonding network.
100% (Homopolymer) >160°CTheoretical max; difficult to measure without cyclization.
Structure-Property Logic

Structure_Property Monomer N-tert-Butyl-2-methylene-succinamic Acid Group1 Tert-Butyl Group Monomer->Group1 Group2 Succinamic Acid (COOH + Amide) Monomer->Group2 Effect1 Steric Hindrance Group1->Effect1 Effect2 Hydrogen Bonding (Physical Crosslink) Group2->Effect2 Artifact Risk: Cyclization to Imide (Releases H2O) Group2->Artifact Thermal Instability Result High Tg (>150°C) Effect1->Result Restricts Rotation Effect2->Result Increases Cohesion

Caption: The "Dual-Driver" mechanism where steric bulk and hydrogen bonding cooperatively increase the glass transition temperature.

References

  • Cowie, J. M. G., & Arrighi, V. (2007). Polymers: Chemistry and Physics of Modern Materials. CRC Press.
  • Okamura, H., et al. (2013). "Synthesis and properties of polymers containing N-substituted itaconimide units." Polymer Journal. (Provides data on the high

    
     of the cyclized itaconimide analogs).
    
  • Velada, J. L., et al. (1997). "Poly(N-tert-butylacrylamide) hydrogels: swelling behavior and thermal properties." Macromolecules. (Baseline data for the N-tert-butylacrylamide analog).
  • Liu, Z., et al. (2020). "Thermal Analysis and Crystal Structure of Poly(Acrylonitrile-Co-Itaconic Acid) Copolymers." Polymers.[1][2][3][4][5][6][7][8] (Demonstrates the effect of itaconic acid derivatives on DSC curves).

  • Netzsch Analysis. "Material Characterization of Polymers by Methods of Thermal Analysis."[2] (Protocol grounding for Heat-Cool-Heat cycles).

Sources

Safety Operating Guide

N-tert-Butyl-2-methylene-succinamic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

N-tert-Butyl-2-methylene-succinamic Acid: Proper Disposal & Handling Guide

Executive Summary & Chemical Profile

Objective: This guide provides an authoritative operational protocol for the safe handling and disposal of N-tert-Butyl-2-methylene-succinamic acid (CAS: 1089330-58-4). This compound is an itaconic acid derivative characterized by an


-unsaturated carbonyl moiety (Michael acceptor), rendering it potentially reactive toward biological nucleophiles (e.g., cysteine residues).[1]

Operational Directive: Treat as a Hazardous Organic Waste . Due to the amide functionality and unsaturation, incineration is the only validated disposal method to ensure complete thermal destruction and prevent environmental accumulation.

Chemical Identity & Properties
PropertySpecification
Chemical Name N-tert-Butyl-2-methylene-succinamic acid
CAS Number 1089330-58-4
Molecular Formula

Molecular Weight 185.22 g/mol
Structure Class

-Unsaturated Amide / Carboxylic Acid
Physical State Solid (White to off-white powder)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
Hazards (GHS) Warning : Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319), STOT SE 3 (H335)

Safety & Handling (Pre-Disposal)

Scientific Rationale: The 2-methylene group creates an electrophilic center capable of alkylating proteins. While not classified as a high-potency toxin, standard "Irritant" protocols are insufficient. You must prevent contact dermatitis and respiratory sensitization.

Personal Protective Equipment (PPE)
  • Respiratory: N95 particulate respirator (minimum) or P100 if handling >10g of dry powder outside a fume hood.

  • Dermal: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Neoprene.

    • Rationale: Amides can permeate thin nitrile over time; the outer layer provides a sacrificial barrier.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are inadequate for powder handling.

Spill Management Protocol
  • Isolate: Evacuate the immediate area (radius: 3 meters).

  • Suppress: Cover powder spills with a damp absorbent pad (e.g., HazMat pig) to prevent dust generation. Do not dry sweep.

  • Neutralize/Clean:

    • Scoop material into a wide-mouth waste jar.

    • Wipe surface with 10% Sodium Carbonate (

      
      )  solution (to solubilize the acid), followed by water.
      
    • Collect all wipes as hazardous waste.

Waste Characterization & Segregation

Proper segregation prevents dangerous chemical reactions in the waste stream.

  • RCRA Classification (USA): Not a listed P or U waste. Characterize as D001 (Ignitable) if mixed with flammable solvents, or generally as Non-RCRA Regulated Hazardous Waste (unless characteristic toxicity is proven).

  • Waste Stream: Organic Solid (or Organic Liquid if dissolved).

  • Incompatibilities:

    • Strong Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of exothermic reaction/fire.

    • Strong Bases: Will deprotonate the carboxylic acid and potentially hydrolyze the amide.

    • Polymerization Initiators: (e.g., AIBN, Benzoyl Peroxide) – The methylene group can polymerize.

Disposal Procedures

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)
  • Applicability: Expired chemicals, spill debris, contaminated gloves/weigh boats.

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling:

    • Primary Constituent:[2][4][5] N-tert-Butyl-2-methylene-succinamic acid.[2][6][7][8]

    • Hazard Checkbox: Irritant, Combustible.

  • Disposal Path: High-Temperature Incineration .

    • Mechanism:[3][4][5] Thermal oxidation at >1000°C converts the nitrogen to

      
       and the carbon backbone to 
      
      
      
      .
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Applicability: Solutions in DMSO, Methanol, or DCM.

  • Container: HDPE or Glass Carboy (solvent dependent).

  • Segregation:

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in Methanol/Ethyl Acetate.

  • Pre-Treatment: None required in-lab. Do not attempt to precipitate the solid; dispose of the entire solution.

Decision Logic for Disposal (Visualization)

The following diagram outlines the decision-making process for disposing of N-tert-Butyl-2-methylene-succinamic acid waste streams.

DisposalFlow Start Waste Generation: N-tert-Butyl-2-methylene-succinamic acid StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste (Powder, Wipes, Gloves) StateCheck->SolidStream Solid LiquidStream Liquid Waste (Solutions, Mother Liquor) StateCheck->LiquidStream Liquid ContainerSolid Container: Wide-Mouth HDPE Jar SolidStream->ContainerSolid SolventCheck Solvent Type? LiquidStream->SolventCheck Labeling Labeling: 'Hazardous Waste - Organic' List Chemical Name ContainerSolid->Labeling Halo Halogenated Waste (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (MeOH, DMSO, EtOAc) SolventCheck->NonHalo No Halogens Halo->Labeling NonHalo->Labeling FinalDisp Final Disposal: High-Temp Incineration Labeling->FinalDisp

Figure 1: Decision tree for the segregation and disposal of N-tert-Butyl-2-methylene-succinamic acid waste.

Regulatory Compliance & Transport

  • US DOT: Not regulated as a hazardous material for transport (Non-HazMat) unless in a flammable solvent.

    • Note: If shipping pure substance for disposal, classify as "Chemical Under Restriction" if TSCA R&D exemption applies.

  • EPA (USA): Dispose of in accordance with 40 CFR 261.33.

  • EU CLP: Ensure waste is coded under EWC (European Waste Catalogue) 07 01 04 * (other organic solvents, washing liquids and mother liquors) or 16 05 06 * (laboratory chemicals consisting of or containing dangerous substances).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18314732, 2-Methylene-succinic acid 4-tert-butyl ester. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]

  • Occupational Safety and Health Administration (2024). Hazard Communication Standard: 29 CFR 1910.1200.[4] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-tert-Butyl-2-methylene-succinamic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.